Heptyl 4-aminobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.51e-05 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHJVNSZPMIREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162305 | |
| Record name | Heptyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14309-40-1 | |
| Record name | Heptyl p-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Analysis of Heptyl 4-aminobenzoate: A Technical Guide
Introduction
Heptyl 4-aminobenzoate is an organic compound belonging to the class of aminobenzoate esters. As a derivative of 4-aminobenzoic acid, it finds applications in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. Detailed spectroscopic analysis is crucial for the unequivocal identification, purity assessment, and structural elucidation of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols for obtaining this data are also detailed.
While experimental spectra for this compound are not widely available in public databases, the spectroscopic data for the closely related and structurally similar compound, Ethyl 4-aminobenzoate, is well-documented. This guide will leverage this information to predict and explain the expected spectral characteristics of this compound. The primary difference in the spectra will arise from the heptyl ester group in place of the ethyl group.
Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and its ethyl analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the protons of the amino group, and the protons of the heptyl chain.
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Known Chemical Shift (δ, ppm) for Ethyl 4-aminobenzoate [1] | Multiplicity | Integration |
| -CH₃ (heptyl) | ~0.9 | - | Triplet | 3H |
| -(CH₂)₅- (heptyl) | ~1.3-1.4 | - | Multiplet | 10H |
| -O-CH₂- (heptyl) | ~1.7 | - | Quintet | 2H |
| -NH₂ | ~4.16 | 4.16 | Broad Singlet | 2H |
| -COO-CH₂- (heptyl) | ~4.2 | 4.31 | Triplet | 2H |
| Ar-H (ortho to -NH₂) | ~6.62 | 6.62 | Doublet | 2H |
| Ar-H (ortho to -COO-) | ~7.84 | 7.84 | Doublet | 2H |
| -COO-CH₂-CH₃ (ethyl) | - | 1.35 | Triplet | 3H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring and the heptyl ester chain.
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Known Chemical Shift (δ, ppm) for Ethyl 4-aminobenzoate [1] |
| -CH₃ (heptyl) | ~14.0 | - |
| -(CH₂)₅- (heptyl) | ~22.5, 25.9, 28.9, 29.1, 31.7 | - |
| -O-CH₂- (heptyl) | ~65.0 | - |
| C (ortho to -NH₂) | ~113.7 | 113.7 |
| C (ipso to -COO-) | ~119.7 | 119.7 |
| C (ortho to -COO-) | ~131.5 | 131.5 |
| C (ipso to -NH₂) | ~151.0 | 151.0 |
| C=O (ester) | ~166.5 | 166.8 |
| -COO-CH₂- (ethyl) | - | 60.3 |
| -CH₃ (ethyl) | - | 14.4 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Known Wavenumber (cm⁻¹) for Ethyl 4-aminobenzoate [2] | Vibrational Mode |
| N-H (amine) | 3300-3500 | 3300-3500 | Symmetric and Asymmetric Stretching |
| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-2960 | - | Stretching |
| C=O (ester) | 1700-1750 | 1700-1750 | Stretching |
| C=C (aromatic) | 1500-1600 | - | Stretching |
| C-N (amine) | 1250-1350 | - | Stretching |
| C-O (ester) | 1100-1300 | - | Stretching |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Expected Value for this compound | Known Value for Ethyl 4-aminobenzoate [3] |
| Molecular Formula | C₁₄H₂₁NO₂[4][5] | C₉H₁₁NO₂ |
| Molecular Weight | 235.32 g/mol [4][5] | 165.19 g/mol |
| [M]⁺ (Molecular Ion Peak) | m/z 235 | m/z 165 |
| Key Fragment Ions | m/z 137 (H₂NC₆H₄COOH⁺), m/z 120 (H₂NC₆H₄CO⁺), m/z 92 (C₆H₄NH₂⁺), m/z 65 (C₅H₅⁺) | m/z 137 (H₂NC₆H₄COOH⁺), m/z 120 (H₂NC₆H₄CO⁺), m/z 92 (C₆H₄NH₂⁺), m/z 65 (C₅H₅⁺) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of aminobenzoate esters, adaptable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [6]
-
Thoroughly grind a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the fine powder into a pellet-forming die.
-
Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to the corresponding functional group vibrations (e.g., N-H stretch, C=O stretch, C-H stretch) by comparing the observed wavenumbers with correlation charts.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion Electrospray Ionization (ESI) mass spectrometer.
Sample Preparation (GC-MS):
-
Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Data Acquisition (GC-MS with Electron Ionization - EI):
-
The sample is vaporized in the heated GC inlet and separated on a capillary column.
-
The separated components elute from the column and enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This pattern provides structural information and can be compared with mass spectral libraries for confirmation.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 3. massbank.eu [massbank.eu]
- 4. Heptyl p-aminobenzoate [webbook.nist.gov]
- 5. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
An In-Depth Technical Guide to the Mechanism of Action of Heptyl 4-Aminobenzoate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl 4-aminobenzoate, a member of the para-aminobenzoic acid (PABA) ester class of compounds, is recognized for its local anesthetic properties. This technical guide delineates the core mechanism of action of this compound within biological systems, drawing upon the established pharmacology of its chemical class and inferring specific activities from closely related analogs. The primary mechanism involves the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of action potentials, thereby producing a reversible loss of sensation. This document provides a comprehensive overview of the underlying molecular interactions, relevant signaling pathways, and methodologies for experimental validation.
Introduction
Local anesthetics are essential therapeutic agents for pain management in a variety of clinical settings.[1] Their ability to reversibly block nerve impulse conduction in a localized area without causing loss of consciousness makes them indispensable.[1] The p-aminobenzoic acid (PABA) esters represent one of the earliest and most significant classes of local anesthetics, with benzocaine (ethyl 4-aminobenzoate) being a well-known member. This compound, with its longer alkyl chain, is expected to exhibit distinct physicochemical properties that influence its anesthetic profile. The chemical structure of local anesthetics typically comprises a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[2]
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action for this compound, consistent with other PABA esters, is the blockade of voltage-gated sodium channels (VGSCs) on the nerve membrane.[1] These channels are critical for the generation and propagation of action potentials, the fundamental process of nerve signaling.
The process can be broken down into the following steps:
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Membrane Permeation: The un-ionized, lipophilic form of this compound diffuses across the nerve cell membrane into the axoplasm.
-
Ionization: Once inside the slightly more acidic intracellular environment, an equilibrium is established, with a portion of the molecules becoming protonated (ionized).
-
Channel Binding: The ionized form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is thought to occur from the intracellular side of the channel.
-
Inhibition of Sodium Influx: The binding of the anesthetic molecule to the channel stabilizes it in an inactivated state, preventing the conformational change required for channel opening in response to a nerve impulse. This blockage of the sodium channel inhibits the influx of sodium ions that is necessary for membrane depolarization.
-
Blockade of Nerve Conduction: By preventing depolarization, the action potential is not generated or propagated along the nerve fiber, resulting in a failure to transmit the pain signal to the central nervous system and, consequently, a local anesthetic effect.[1]
Below is a diagram illustrating the proposed signaling pathway for the action of this compound on a neuron.
Quantitative Data and Structure-Activity Relationship (SAR)
The following table summarizes quantitative data for the effects of n-butyl-p-aminobenzoate on various voltage-gated sodium channel subtypes. It is anticipated that this compound, with its greater lipophilicity, would exhibit increased potency.
| Compound | Channel Subtype | Parameter | Value | Experimental System |
| n-butyl-p-aminobenzoate | Nav1.6 | IC50 | ~30 µM | HEK293 cells |
| n-butyl-p-aminobenzoate | Nav1.7 | IC50 | ~10 µM | HEK293 cells |
| n-butyl-p-aminobenzoate | Nav1.8 | IC50 | ~10 µM | HEK293 cells |
Data inferred from studies on n-butyl-p-aminobenzoate.
The structure-activity relationship for p-aminobenzoic acid esters indicates that increasing the length of the alkyl chain (from ethyl to heptyl) generally increases the lipid solubility of the molecule. This enhanced lipophilicity can lead to:
-
Increased Potency: A more lipid-soluble molecule can more readily partition into the nerve membrane, leading to higher local concentrations at the site of action.
-
Longer Duration of Action: Increased binding to lipids and proteins within the nerve membrane can result in a slower clearance of the drug from the site of action.
-
Increased Toxicity: Higher lipid solubility can also lead to increased systemic toxicity if the anesthetic enters the bloodstream.
Experimental Protocols
The evaluation of the local anesthetic properties of compounds like this compound typically involves both in vitro and in vivo methodologies.
In Vitro Evaluation: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the effects of a compound on ion channels.
Objective: To determine the inhibitory concentration (IC50) and the mechanism of blockade of this compound on specific voltage-gated sodium channel subtypes expressed in a cellular model (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the desired human sodium channel subtype (e.g., Nav1.7) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Drug Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the external solution. The solutions are perfused onto the patched cell.
-
Voltage Protocol: To assess tonic and use-dependent block, a series of voltage steps are applied. For example, cells are held at a holding potential of -120 mV, and sodium currents are elicited by depolarizing pulses to 0 mV. To measure use-dependent block, a train of depolarizing pulses at a certain frequency (e.g., 10 Hz) is applied.
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application at each concentration. A concentration-response curve is generated, and the IC50 value is calculated by fitting the data to the Hill equation.
The following diagram outlines the experimental workflow for the patch-clamp protocol.
In Vivo Evaluation: Animal Models of Local Anesthesia
In vivo models are used to assess the anesthetic efficacy, onset, and duration of action in a living organism.
Objective: To determine the local anesthetic activity of this compound in an animal model.
Methodology (Example: Frog Foot Withdrawal Reflex):
-
Animal Model: Healthy adult frogs are used for this assay.
-
Procedure:
-
The frog is pithed and suspended.
-
One of the frog's feet is immersed in a solution of the test compound (this compound at various concentrations) for a set period (e.g., 5 minutes). The contralateral foot is immersed in a control solution (saline).
-
The foot is then stimulated with a weak acid solution (e.g., 0.1 N HCl), and the time taken for the foot to be withdrawn (withdrawal reflex time) is recorded.
-
The absence of a withdrawal reflex within a cut-off time (e.g., 30 seconds) is considered a positive anesthetic effect.
-
-
Data Analysis: The percentage of animals exhibiting an anesthetic effect at each concentration is determined. The onset and duration of anesthesia can also be measured by testing the reflex at different time points after drug application.
Conclusion
The mechanism of action of this compound in biological systems is centered on its ability to block voltage-gated sodium channels in nerve membranes. This action is consistent with its classification as a p-aminobenzoic acid ester local anesthetic. While specific quantitative data for the heptyl ester is limited, the established principles of SAR for this class of compounds, supported by data from shorter-chain analogs, suggest that its increased lipophilicity likely confers high potency and a prolonged duration of action. The experimental protocols outlined in this guide provide a framework for the detailed pharmacological characterization of this compound and other novel local anesthetic agents. Further research is warranted to precisely quantify the interaction of this compound with various sodium channel subtypes and to fully elucidate its clinical potential.
References
Heptyl 4-Aminobenzoate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Heptyl 4-aminobenzoate, a member of the para-aminobenzoic acid (PABA) ester family, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive primary aromatic amine, a cleavable ester linkage, and a lipophilic heptyl chain, makes it a precursor of significant interest in the development of novel pharmaceuticals, functional dyes, and advanced materials. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in key organic transformations, with a focus on experimental protocols and the biological significance of its derivatives.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol .[1] Its lipophilicity, as indicated by an XLogP3 value of 4.5, influences the solubility and biological activity of its derivatives.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO₂ | [1] |
| Molecular Weight | 235.32 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14309-40-1 | [1] |
| XLogP3 | 4.5 | [1] |
| Kovats Retention Index (Standard non-polar) | 2046, 2054 | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through several established methods in organic chemistry, primarily Fischer esterification and transesterification.
Fischer Esterification of 4-Aminobenzoic Acid
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2]
Experimental Protocol (Adapted from the synthesis of Benzocaine): [3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in an excess of 1-heptanol (e.g., 10 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with an inert organic solvent like diethyl ether. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant/Product | Molar Ratio | Key Parameters | Typical Yield |
| 4-Aminobenzoic Acid | 1 | Reflux temperature | 60-80% (estimated) |
| 1-Heptanol | 10 | Reaction time: 4-6 h | |
| Sulfuric Acid | 0.1-0.2 |
Transesterification
Transesterification offers an alternative route, particularly if a different alkyl 4-aminobenzoate (e.g., methyl or ethyl ester) is more readily available. This equilibrium reaction is driven to completion by using an excess of the desired alcohol and/or removing the lower-boiling alcohol byproduct.[4]
References
In Silico Modeling of Heptyl 4-Aminobenzoate Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of Heptyl 4-aminobenzoate, a member of the paraben class of compounds, to nuclear receptors. This document outlines the primary receptor targets, detailed experimental protocols for computational modeling, quantitative binding affinity data, and the associated signaling pathways.
Executive Summary
This compound, commonly known as heptylparaben, and other related paraben compounds are subjects of interest due to their interaction with nuclear receptors, which can lead to endocrine-disrupting effects. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful, cost-effective, and time-efficient approach to predict and analyze these interactions at a molecular level. This guide details the computational workflows and theoretical underpinnings for studying the binding of heptylparaben to key nuclear receptors, including Estrogen Receptors (ERα and ERβ), the Androgen Receptor (AR), and the Estrogen-Related Receptor γ (ERRγ). The primary focus is to provide researchers with the necessary protocols and data to facilitate further investigation into the biological activity of this compound.
Primary Receptor Targets for this compound
In silico and in vitro studies have identified several key nuclear receptors as potential targets for parabens, including this compound.
-
Estrogen Receptor (ER): Parabens are known to be estrogenic, with their activity generally increasing with the length of their alkyl chain. They have been shown to bind to both ERα and ERβ subtypes.[1][2] Heptylparaben, having a longer side chain, is expected to exhibit a greater affinity for these receptors compared to shorter-chain parabens.[3]
-
Androgen Receptor (AR): Some parabens have demonstrated antiandrogenic activity, suggesting they can bind to the AR and inhibit the action of endogenous androgens.[4]
-
Estrogen-Related Receptor γ (ERRγ): Parabens have been identified as inverse antagonists for ERRγ, an orphan nuclear receptor implicated in breast cancer.[5] This interaction represents a distinct mechanism of action separate from the classical estrogen and androgen pathways.
Quantitative Binding Affinity Data
The following tables summarize the available quantitative data for the binding of various parabens to their receptor targets. It is important to note that while direct binding data for this compound is limited, the trend of increasing affinity with longer alkyl chains provides a strong basis for estimating its activity.
Table 1: Estrogen Receptor (ER) Binding Affinities of Parabens
| Compound | Receptor | Assay Type | Value | Relative Binding Affinity (RBA, Estradiol=100) |
| Heptyl 4-hydroxybenzoate | Rat ER | Competitive Binding | - | 0.032 |
| Butylparaben | Human ERα | TR-FRET | IC50: 1420 nM | - |
| Isobutylparaben | Human ERα | Non-RI Receptor Binding | IC50: 6.0 x 10⁻⁶ M | 0.267 |
| Isobutylparaben | Human ERβ | Non-RI Receptor Binding | IC50: 5.0 x 10⁻⁶ M | 0.340 |
| Propylparaben | Human ERα | Non-RI Receptor Binding | IC50: > 1.0 x 10⁻⁵ M | < 0.160 |
| Ethylparaben | Human ERα | Non-RI Receptor Binding | IC50: > 1.0 x 10⁻⁴ M | < 0.016 |
| Methylparaben | Human ERα | Non-RI Receptor Binding | IC50: > 1.0 x 10⁻⁴ M | < 0.016 |
Data sourced from multiple studies.[2][3][6]
Table 2: Androgen Receptor (AR) and Estrogen-Related Receptor γ (ERRγ) Binding Affinities of Parabens
| Compound | Receptor | Assay Type | Value | Notes |
| Butylparaben | Human AR | Transcriptional Activity Assay | Inhibited testosterone activity by 33% at 10 µM | - |
| Propylparaben | Human AR | Transcriptional Activity Assay | Inhibited testosterone activity by 19% at 10 µM | - |
| Methylparaben | Human AR | Transcriptional Activity Assay | Inhibited testosterone activity by 40% at 10 µM | - |
| Benzylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 3.09 x 10⁻⁷ M | Inverse Antagonist Activity |
| Butylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 4.88 x 10⁻⁷ M | Inverse Antagonist Activity |
| Propylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 5.88 x 10⁻⁷ M | Inverse Antagonist Activity |
| Ethylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 5.15 x 10⁻⁷ M | Inverse Antagonist Activity |
| Methylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 4.34 x 10⁻⁷ M | Inverse Antagonist Activity |
Data sourced from multiple studies.[4][5]
Experimental Protocols for In Silico Modeling
The following protocols provide a detailed methodology for the key experiments in modeling the binding of this compound to its target receptors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol using AutoDock Vina:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target receptor (e.g., ERα, AR, ERRγ) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the receptor structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Use a tool like Open Babel to convert the ligand structure to PDB format.
-
Load the ligand into AutoDock Tools, detect the rotatable bonds, and save it in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera) to inspect the interactions between the ligand and the receptor's active site residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more accurate assessment of binding stability and free energy.
Protocol using GROMACS:
-
System Preparation:
-
Prepare the protein and ligand topologies and coordinate files. The CHARMM force field is commonly used for both. Ligand parameters can be generated using servers like the CGenFF server.
-
Combine the protein and ligand into a single complex structure file.
-
Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the solvated system to relax the structure and remove any steric clashes. This is typically done using the steepest descent algorithm for a large number of steps (e.g., 50,000).
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 300 K) for a short period (e.g., 100 ps) with position restraints on the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) for a longer period (e.g., 200 ps) while maintaining the position restraints.
-
-
-
Production MD Run:
-
Perform the production MD simulation for a significant duration (e.g., 10-100 ns) without position restraints. Save the trajectory and energy files at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to assess the stability of the complex.
-
Visualize the trajectory to observe the dynamics of the ligand within the binding pocket.
-
Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy from the MD simulation trajectory.
Protocol using Amber's MMPBSA.py:
-
Generate Snapshots:
-
Extract a set of snapshots (e.g., 100-500) from the equilibrated portion of the production MD trajectory.
-
-
Create Topology Files:
-
Generate separate topology files for the complex, the receptor, and the ligand from the initial system topology.
-
-
Run MM/PBSA Calculation:
-
Use the MMPBSA.py script in AmberTools.
-
Provide the topology files for the complex, receptor, and ligand, and the trajectory file as input.
-
The script calculates the binding free energy by computing the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy for each snapshot and then averaging the results.
-
-
Analyze Results:
-
The output will provide the total binding free energy (ΔG_bind) and its individual components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies).
-
Visualizations: Workflows and Signaling Pathways
In Silico Modeling Workflow
Caption: A generalized workflow for in silico modeling of receptor-ligand binding.
Estrogen Receptor (ER) Signaling Pathway
References
- 1. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse antagonist activities of parabens on human oestrogen-related receptor γ (ERRγ): in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Thermal Stability: A Technical Guide to the Thermogravimetric Analysis of Heptyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl 4-aminobenzoate, an ester of p-aminobenzoic acid (PABA), belongs to a class of compounds with applications in pharmaceuticals and cosmetics, often as UV absorbers or anesthetic agents. Understanding the thermal stability and decomposition profile of such active pharmaceutical ingredients (APIs) and related compounds is paramount for ensuring drug product quality, safety, and stability. Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that provides critical insights into the thermal behavior of materials. This in-depth guide explores the core principles of TGA as they apply to the characterization of this compound, offering detailed experimental protocols and a framework for interpreting the resulting data.
While specific, publicly available thermogravimetric data for this compound is limited, this guide leverages established principles of thermal analysis and data from related aminobenzoate compounds to provide a robust predictive framework for researchers.
Core Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining:
-
Thermal Stability: The temperature at which a material begins to decompose.
-
Decomposition Kinetics: Information about the rate and mechanism of decomposition.
-
Compositional Analysis: The quantification of volatile components, such as moisture or solvents, and the determination of residual mass.
-
Material Purity: The presence of impurities can often be detected by their distinct thermal decomposition profiles.
Predicted Thermal Behavior of this compound
Based on the structure of this compound, a multi-stage decomposition process is anticipated. The initial mass loss is likely associated with the cleavage of the heptyl ester group, followed by the subsequent decomposition of the 4-aminobenzoic acid moiety at higher temperatures. The precise temperatures and mass loss percentages would be influenced by the experimental conditions, particularly the heating rate and the composition of the purge gas.
Data Presentation: Expected Thermal Events
The following table summarizes the anticipated thermal events for this compound during thermogravimetric analysis. It is important to note that the temperature ranges provided are hypothetical and would need to be determined experimentally.
| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Description |
| Desolvation | 50 - 150 | Variable | Loss of residual solvents from synthesis or purification. |
| Melting | Not directly measured by TGA | N/A | Phase transition from solid to liquid. Can sometimes be inferred from a slight baseline shift. |
| Initial Decomposition | 200 - 350 | ~43% (Heptyl group) | Cleavage of the ester bond and volatilization of the heptyl fragment. |
| Final Decomposition | 350 - 600 | ~57% (Aminobenzoic acid) | Decomposition of the remaining aromatic ring structure. |
| Residue | > 600 | < 1% | Formation of a stable carbonaceous residue, depending on the atmosphere. |
Experimental Protocols
A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and research objectives.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Materials:
-
This compound sample (5-10 mg)
-
High-purity nitrogen or air (for purge gas)
-
TGA sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 20-50 mL/min).
-
Equilibrate the furnace at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the mass change as a function of temperature (TGA curve).
-
Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Determine the onset temperature of decomposition and the temperatures corresponding to specific mass loss percentages.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for TGA and a logical representation of the potential thermal decomposition pathway for this compound.
An In-depth Technical Guide to Heptyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Heptyl 4-aminobenzoate, a chemical compound of interest in various research and development fields. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its relationship to the broader class of 4-aminobenzoic acid derivatives.
Chemical Identity and Properties
This compound is an organic compound, specifically the ester of 4-aminobenzoic acid and heptanol.
-
CAS Number: 14309-40-1
-
IUPAC Name: this compound[1]
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₂ | PubChem[1] |
| Molecular Weight | 235.32 g/mol | PubChem[1] |
| XLogP3 | 4.5 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 8 | PubChem (Computed)[1] |
| Kovats Retention Index | Standard non-polar: 2046, 2054 | NIST Mass Spectrometry Data Center[1] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved via Fischer esterification, a well-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[2][3][4] The following protocol is a representative procedure adapted from general Fischer esterification methods.
Objective: To synthesize this compound from 4-aminobenzoic acid and heptan-1-ol.
Materials:
-
4-Aminobenzoic acid
-
Heptan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium chloride (NaCl) solution (saturated, brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid in an excess of heptan-1-ol. A significant molar excess of the alcohol is used to drive the equilibrium towards the product.[2][3]
-
Acid Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute the mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water to remove the excess heptanol and some of the acid.
-
Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Saturated sodium chloride (brine) solution to remove any remaining water and aid in layer separation.
-
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain the clear organic solution.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.
Safety Precautions:
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated area or a fume hood.
Biological Context and Potential Applications
This compound belongs to the family of 4-aminobenzoic acid (PABA) derivatives. PABA is a crucial building block in the biosynthesis of folates in many microorganisms.[5][6] As such, derivatives of PABA have been extensively explored for their therapeutic potential.
The 4-aminobenzoate scaffold is present in a wide array of drugs with diverse therapeutic applications, including antibacterial, antineoplastic, and local anesthetic agents.[7] The biological activity of these derivatives is often attributed to the 4-aminobenzoate moiety, which can act as an antimetabolite, interfering with metabolic pathways that utilize PABA.[5]
The esterification of PABA, as in this compound, modifies its physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can be a strategic approach in drug design to enhance bioavailability or modulate the compound's interaction with biological targets. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active PABA esters suggests potential for further investigation in drug discovery programs. Studies on various Schiff bases derived from PABA have demonstrated antibacterial, antifungal, and cytotoxic activities.[5][8][9]
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis of this compound.
Caption: Fischer Esterification of 4-Aminobenzoic Acid.
Caption: General Experimental Workflow for Synthesis.
References
- 1. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification
Abstract
This application note provides a detailed protocol for the synthesis of Heptyl 4-aminobenzoate, a valuable intermediate in the development of novel therapeutic agents. The synthesis is achieved through a classic Fischer esterification reaction, employing p-aminobenzoic acid and 1-heptanol with a sulfuric acid catalyst. This document outlines the complete experimental workflow, from reaction setup to product purification and characterization, and includes comprehensive data presented for easy reference by researchers in organic chemistry and drug development.
Introduction
This compound is a member of the amino- and p-aminobenzoic acid ester family, a class of compounds with significant applications in the pharmaceutical and cosmetic industries. While shorter-chain esters like benzocaine (ethyl 4-aminobenzoate) are well-known local anesthetics, longer-chain esters such as the heptyl derivative are being explored for their unique physicochemical properties that may enhance drug delivery and efficacy. The synthesis of such esters is typically achieved via Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[3] This application note presents a straightforward and reproducible protocol for the synthesis of this compound, providing researchers with a reliable method for obtaining this compound for further investigation.
Reaction Scheme
Caption: Fischer esterification of p-aminobenzoic acid with 1-heptanol.
Experimental Protocol
Materials:
-
p-Aminobenzoic acid (PABA)
-
1-Heptanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (13.7 g, 0.1 mol) and 1-heptanol (58.1 g, 0.5 mol).
-
Catalyst Addition: To the stirred mixture, slowly add concentrated sulfuric acid (3 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.[4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
-
Neutralization: Slowly add 10% aqueous sodium carbonate solution in portions to neutralize the excess acid. Be cautious as carbon dioxide evolution will cause pressure buildup. Continue adding the solution until the aqueous layer is basic (pH > 8).[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 100 mL) and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5] Alternatively, for a less rigorous purification, recrystallization from a suitable solvent system like ethanol/water can be attempted.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| p-Aminobenzoic acid | 13.7 g (0.1 mol) | |
| 1-Heptanol | 58.1 g (0.5 mol) | |
| Sulfuric Acid (conc.) | 3 mL | |
| Product | ||
| Product Name | This compound | [6] |
| Molecular Formula | C₁₄H₂₁NO₂ | [6] |
| Molecular Weight | 235.32 g/mol | [6] |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | |
| Characterization | ||
| Appearance | Expected to be a solid or oil | |
| ¹H NMR (CDCl₃, est.) | ||
| δ 7.85 (d, 2H) | Aromatic protons ortho to ester | |
| δ 6.65 (d, 2H) | Aromatic protons ortho to amine | |
| δ 4.20 (t, 2H) | -OCH₂- | |
| δ 4.05 (br s, 2H) | -NH₂ | |
| δ 1.70 (quint, 2H) | -OCH₂CH ₂- | |
| δ 1.30 (m, 8H) | -(CH₂)₄- | |
| δ 0.90 (t, 3H) | -CH₃ | |
| IR (KBr, est.) cm⁻¹ | ||
| 3450-3350 (two bands) | N-H stretching of primary amine | |
| 3050-3000 | Aromatic C-H stretching | |
| 2950-2850 | Aliphatic C-H stretching | |
| ~1700 | C=O stretching of the ester | |
| ~1600 | N-H bending and C=C aromatic ring stretching | |
| ~1280 | C-O stretching of the ester |
Note: The spectral data provided are estimated based on the known spectra of similar compounds, such as ethyl 4-aminobenzoate, and general chemical shift and IR frequency correlations. Actual experimental data should be obtained for confirmation.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Heptyl p-aminobenzoate [webbook.nist.gov]
- 3. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heptyl 4-aminobenzoate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl 4-aminobenzoate is an organic compound with potential applications in the pharmaceutical and cosmetic industries as an intermediate for the synthesis of active pharmaceutical ingredients (APIs) and as a UV-absorbing agent. This document provides detailed application notes and protocols for the synthesis of this compound via two primary transesterification methods: chemical catalysis and enzymatic catalysis. These methods offer distinct advantages and are suited for different research and development needs.
Chemical Transesterification using a Titanium Catalyst
Chemical transesterification is a robust and efficient method for the synthesis of this compound. This protocol is based on the transesterification of a readily available starting material, ethyl 4-aminobenzoate, with heptanol using a titanium alkoxide catalyst. The reaction is driven to completion by the removal of the ethanol byproduct.
Experimental Protocol: Titanium-Catalyzed Transesterification
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
n-Heptanol
-
Tetra(n-butyl) titanate (IV) (TBT) or other suitable titanium alkoxide catalyst
-
Nitrogen gas supply
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., dichloromethane, hexane)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, condenser, and a means for removing ethanol (e.g., Dean-Stark trap or distillation head)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine ethyl 4-aminobenzoate and an excess of n-heptanol. A molar ratio of 1:3 to 1:5 (ethyl 4-aminobenzoate to heptanol) is recommended to drive the equilibrium towards the product.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere and prevent side reactions.
-
Catalyst Addition: Add the titanium alkoxide catalyst to the reaction mixture. A catalyst loading of 0.1-0.5 mol% relative to the ethyl 4-aminobenzoate is typically sufficient.
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 150°C and 170°C.[1] The reaction progress can be monitored by observing the collection of ethanol in the distillation head or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Reaction Time: Maintain the reaction at the elevated temperature for a period of 16 to 24 hours, or until the reaction is deemed complete by monitoring.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If necessary, neutralize the catalyst with a small amount of water or a dilute acid solution.
-
Remove the excess heptanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane.
-
Wash the organic layer with brine (saturated NaCl solution) and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Quantitative Data Summary: Chemical Transesterification
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-aminobenzoate | [1] |
| Reagent | n-Heptanol | N/A |
| Catalyst | Tetra(n-butyl) titanate (IV) | [1] |
| Temperature | 150-171°C | [1] |
| Reaction Time | 16-24 hours | [1] |
| Molar Ratio (Ester:Alcohol) | 1:3 to 1:5 (suggested) | N/A |
| Catalyst Loading | 0.1-0.5 mol% (suggested) | N/A |
| Yield | Up to 96% (for a similar long-chain ester) | [1] |
Enzymatic Transesterification using Immobilized Lipase
Enzymatic transesterification offers a greener and more selective alternative to chemical catalysis. This method utilizes an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), to catalyze the reaction under milder conditions.
Experimental Protocol: Enzymatic Transesterification
Materials:
-
Ethyl 4-aminobenzoate
-
n-Heptanol
-
Novozym 435 (or other suitable immobilized lipase)
-
Anhydrous molecular sieves (3Å or 4Å)
-
Organic solvent (e.g., toluene, heptane, or solvent-free)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl 4-aminobenzoate and n-heptanol in an organic solvent. Alternatively, the reaction can be performed solvent-free. A slight excess of heptanol (e.g., 1.2 to 2 molar equivalents) is recommended.
-
Water Removal: Add anhydrous molecular sieves to the reaction mixture to remove any water present and the water generated during the reaction, which can inhibit the enzyme.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.
-
Reaction Conditions: Place the reaction vessel in an orbital shaker or use a magnetic stirrer to ensure adequate mixing. Maintain the reaction temperature between 50°C and 70°C.
-
Reaction Time: The reaction time can vary from 24 to 72 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up:
-
Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a fresh solvent and reused.
-
Remove the solvent and excess heptanol from the filtrate under reduced pressure.
-
-
Purification: The resulting this compound can be purified using the same methods described for the chemical synthesis protocol.
Quantitative Data Summary: Enzymatic Transesterification (Projected)
| Parameter | Value (Projected) | Reference |
| Starting Material | Ethyl 4-aminobenzoate | N/A |
| Reagent | n-Heptanol | N/A |
| Catalyst | Novozym 435 | N/A |
| Temperature | 50-70°C | N/A |
| Reaction Time | 24-72 hours | N/A |
| Molar Ratio (Ester:Alcohol) | 1:1.2 to 1:2 | N/A |
| Enzyme Loading | 5-10% (w/w) | N/A |
| Yield | High (expected) | N/A |
Visualizations
Caption: Comparative workflow for chemical and enzymatic synthesis of this compound.
Caption: General chemical equation for the transesterification of ethyl 4-aminobenzoate.
References
Application Note: Purification of Heptyl 4-aminobenzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of heptyl 4-aminobenzoate from a crude reaction mixture using silica gel column chromatography. This compound, an ester with applications in cosmetics and as a potential intermediate in pharmaceutical synthesis, is often synthesized via Fischer esterification of 4-aminobenzoic acid and heptanol. The purification process described herein effectively removes unreacted starting materials, byproducts, and other impurities, yielding the target compound with high purity. This document outlines the materials, equipment, and a step-by-step protocol for the chromatographic separation, including thin-layer chromatography (TLC) for monitoring the purification.
Introduction
This compound is an organic compound that belongs to the class of p-aminobenzoic acid (PABA) esters. These esters are known for their ultraviolet (UV) absorbing properties and are used in sunscreens and other cosmetic formulations. Furthermore, as a derivative of PABA, it can serve as a building block in the synthesis of various pharmaceutical agents. The purity of such intermediates is critical in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Column chromatography is a widely used technique for the purification of organic compounds. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). By carefully selecting the mobile phase, components with different polarities can be separated. Due to the presence of a long alkyl chain, this compound is a relatively non-polar compound, which dictates the choice of a non-polar mobile phase for effective purification.
Experimental Overview
The purification strategy involves the following key steps:
-
Thin-Layer Chromatography (TLC) Analysis: Initial analysis of the crude product to determine the optimal mobile phase for column chromatography.
-
Column Preparation: Packing a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Adsorbing the crude this compound onto a small amount of silica gel and loading it onto the column.
-
Elution: Passing the mobile phase through the column to separate the components of the mixture.
-
Fraction Collection and Analysis: Collecting the eluent in fractions and analyzing them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Evaporating the solvent from the pooled pure fractions to obtain the purified this compound.
Caption: Workflow for the purification of this compound.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for basic compounds)
-
TLC plates (silica gel 60 F254)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment
-
Glass chromatography column
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Beakers and Erlenmeyer flasks
-
Glass funnels
-
Filter paper
-
Capillary tubes for TLC spotting
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare a developing chamber with a filter paper wick and a solvent system of 10% ethyl acetate in hexane. For amine-containing compounds, a mobile phase with a small amount of triethylamine (e.g., 10% ethyl acetate in hexane with 0.1% triethylamine) can prevent streaking.[1]
-
Dissolve a small amount of the crude this compound in a minimal amount of ethyl acetate.
-
Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.[2]
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Retention Factor (Rf) for each spot. The ideal Rf for the target compound for column chromatography is between 0.2 and 0.4.[1]
-
Adjust the polarity of the mobile phase if necessary. Increase the proportion of ethyl acetate to increase the Rf values or increase the proportion of hexane to decrease them.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the optimized mobile phase (determined from TLC analysis). A common starting mobile phase for non-polar compounds is 5-10% ethyl acetate in hexane.[3]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel evenly.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just above the sand.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions in a round-bottom flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product (e.g., by NMR, GC-MS, or HPLC).
-
Data Presentation
Table 1: TLC Analysis of Crude and Purified this compound
| Sample | Mobile Phase (Hexane:EtOAc) | Rf Value |
| Crude Product | 9:1 | 0.35 (Product), 0.1 (Impurity 1), 0.8 (Impurity 2) |
| Purified Product | 9:1 | 0.35 |
Table 2: Purification of this compound - Quantitative Results
| Parameter | Value |
| Mass of Crude Product | 5.0 g |
| Purity of Crude Product (by GC) | ~85% |
| Mass of Purified Product | 4.1 g |
| Purity of Final Product (by GC) | >99% |
| Yield | 96.5% (of theoretical pure compound) |
| Appearance | White to off-white solid |
Signaling Pathways and Logical Relationships
The logical relationship between the polarity of the compounds and their elution order in normal-phase chromatography is a key concept in this purification.
Caption: Relationship between compound polarity and elution order.
Conclusion
The described column chromatography protocol is an effective method for the purification of this compound from a crude reaction mixture. By optimizing the mobile phase using TLC analysis, a high degree of purity can be achieved with a good recovery of the product. This application note serves as a comprehensive guide for researchers and professionals involved in the synthesis and purification of similar organic compounds, ensuring high-quality materials for further research and development.
References
Application Notes and Protocols for the Recrystallization of High-Purity Heptyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Heptyl 4-aminobenzoate to high purity using recrystallization techniques. These guidelines are intended to assist researchers and professionals in the pharmaceutical and chemical industries in developing robust and efficient purification processes.
Introduction
This compound is an organic compound with potential applications in various fields, including cosmetics and pharmaceuticals. For many of these applications, particularly in drug development, achieving a high degree of purity is critical. Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[3][4]
This application note details two primary recrystallization methods for this compound: single solvent recrystallization and anti-solvent recrystallization.
Physicochemical Properties and Solubility
This compound is a non-polar compound due to the presence of the heptyl chain, which dictates its solubility in various solvents.[5] It is generally soluble in organic solvents such as ethanol, acetone, and chloroform, and has limited solubility in polar solvents like water.[5] The solubility of this compound, like most organic solids, increases with temperature.[5]
Table 1: Solubility of this compound in Selected Solvents (Estimated)
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 46.07 | 78 | 24.55 | Moderately Soluble | Highly Soluble |
| Acetone | 58.08 | 56 | 20.7 | Soluble | Highly Soluble |
| Dichloromethane | 84.93 | 40 | 9.08 | Soluble | Highly Soluble |
| Hexane | 86.18 | 69 | 1.88 | Sparingly Soluble | Moderately Soluble |
| Water | 18.02 | 100 | 80.1 | Insoluble | Sparingly Soluble |
Recrystallization Protocols
Protocol 1: Single Solvent Recrystallization using Ethanol
This protocol is suitable for crude this compound with primarily polar impurities. Ethanol is a good choice of solvent as it is moderately polar, readily available, and has a suitable boiling point.[6]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[3][4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.[3]
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point or in a vacuum desiccator to remove residual solvent.
Table 2: Expected Results for Single Solvent Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Yield | - | 70-85% |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | Broad range | Sharp, defined range |
Protocol 2: Anti-Solvent Recrystallization using Dichloromethane and Hexane
This method is effective when a single solvent that is good for dissolving at high temperatures and poor at low temperatures cannot be found. Dichloromethane is a good solvent for this compound, while hexane is a poor solvent (anti-solvent).[8]
Materials:
-
Crude this compound
-
Dichloromethane
-
Hexane
-
Erlenmeyer flask
-
Heating source (if necessary)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.
-
Addition of Anti-Solvent: Slowly add hexane to the solution while stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.
-
Inducing Crystallization: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a pre-mixed, cold dichloromethane/hexane solution (in a ratio that reflects the final composition of the mother liquor) to remove impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvents.
Table 3: Expected Results for Anti-Solvent Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99.5% |
| Yield | - | 80-90% |
| Appearance | Off-white to yellowish powder | Fine white crystals |
| Melting Point | Broad range | Sharp, defined range |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the described recrystallization protocols.
Caption: Single Solvent Recrystallization Workflow.
Caption: Anti-Solvent Recrystallization Workflow.
Conclusion
The choice of recrystallization technique depends on the nature of the impurities and the solubility characteristics of this compound. For general purification, single solvent recrystallization with ethanol is a robust method. For achieving higher purity, especially when dealing with impurities of similar polarity, the anti-solvent recrystallization method offers greater control and can lead to superior results. It is crucial to perform preliminary solvent screening tests to determine the optimal solvent or solvent system for the specific crude material. The protocols provided herein serve as a comprehensive starting point for the development of a tailored purification process for high-purity this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. brainly.com [brainly.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of Heptyl 4-Aminobenzoate in Solution
Introduction
Heptyl 4-aminobenzoate (Heptyl-PABA) is an organic compound with potential applications in the pharmaceutical and cosmetic industries. Accurate and reliable quantification of this analyte in solution is critical for quality control, formulation development, and research purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the quantification of this compound. A reversed-phase HPLC method with UV detection is recommended for its ability to separate the analyte from potential impurities and degradation products.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule due to the heptyl chain, will be retained on the column and can be eluted by a suitable mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
Experimental Protocol
1.2.1. Instrumentation
-
HPLC system with a gradient or isocratic pump
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
1.2.2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
1.2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
1.2.4. Sample Preparation Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.2.5. Chromatographic Conditions
-
Mobile Phase: A mixture of methanol and 0.02 M ammonium acetate (pH 4.0) in a ratio of 80:20 (v/v) can be used for isocratic elution.[1] Alternatively, a gradient of acetonitrile and water with 0.1% formic acid can be employed for more complex matrices.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm[1]
1.2.6. Data Analysis Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method. These values are extrapolated from methods developed for similar compounds like p-aminobenzoic acid (PABA).
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly for routine analysis of simple solutions. This method is based on the inherent UV absorbance of the 4-aminobenzoate chromophore.
Principle
This compound absorbs ultraviolet radiation at specific wavelengths due to its electronic transitions. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined. The UV absorption maxima for 4-aminobenzoic acid are reported at 194 nm, 226 nm, and 278 nm.[2]
Experimental Protocol
2.2.1. Instrumentation
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
2.2.2. Reagents and Materials
-
This compound reference standard
-
Methanol (spectroscopic grade)
2.2.3. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 20 µg/mL.
2.2.4. Sample Preparation Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
2.2.5. Measurement
-
Determine the λmax of this compound by scanning a standard solution from 200 to 400 nm. The expected λmax is around 278 nm.
-
Measure the absorbance of the blank (methanol), working standard solutions, and the sample solution at the determined λmax.
2.2.6. Data Analysis Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the UV-Vis spectrophotometric method, based on data for PABA.[3]
| Parameter | Expected Value |
| Linearity Range | 5 - 90 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | 0.55 µg/mL |
| Limit of Quantification (LOQ) | 1.67 µg/mL |
| Accuracy (% Recovery) | 102.4%[3] |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Stability-Indicating Method Considerations
For drug development and stability testing, it is crucial to use a stability-indicating analytical method.[4][5] This is a validated quantitative method that can detect changes in the chemical properties of the drug substance over time.[5]
To develop a stability-indicating HPLC method for this compound, forced degradation studies should be performed.[6][7] This involves subjecting the analyte to stress conditions such as:
-
Acidic and basic hydrolysis: Treatment with HCl and NaOH.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal stress: Heating the sample.
-
Photolytic stress: Exposing the sample to UV light.
The developed HPLC method should be able to separate the intact this compound peak from all potential degradation product peaks, demonstrating specificity. The use of a photodiode array (PDA) detector or mass spectrometry (MS) can aid in peak purity assessment and identification of degradation products.[4]
Summary and Comparison of Methods
| Feature | HPLC | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Measurement of UV light absorbance |
| Specificity | High (separates analyte from impurities) | Low (potential interference from other absorbing compounds) |
| Sensitivity | High (low LOD and LOQ) | Moderate |
| Speed | Slower (due to run time) | Fast |
| Complexity | More complex instrumentation and method development | Simple instrumentation and procedure |
| Cost | Higher | Lower |
| Application | R&D, quality control, stability testing | Routine analysis of pure samples |
Logical Relationship Diagram
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Formulation of Heptyl 4-aminobenzoate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl 4-aminobenzoate, an ester of p-aminobenzoic acid (PABA), is a lipophilic compound with potential applications in topical drug delivery, primarily for its properties as a UV filter and a local anesthetic. Its efficacy is intrinsically linked to its formulation within a delivery system that can ensure its stability, solubility, and effective permeation into the skin. This document provides a comprehensive guide to the formulation and evaluation of topical delivery systems for this compound, including detailed experimental protocols and data presentation guidelines.
Due to a lack of extensive published data specifically for this compound, the following sections provide generalized protocols and data tables that serve as a framework for researchers to generate and organize their own data. The principles are derived from studies on homologous series of p-aminobenzoate esters and general practices for the formulation of poorly water-soluble drugs.
Data Presentation
Effective formulation development relies on the systematic collection and comparison of quantitative data. The following tables are templates for organizing key experimental results.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Propylene Glycol | 25 ± 1 | HPLC / UV Spectroscopy | |
| Ethanol | 25 ± 1 | HPLC / UV Spectroscopy | |
| Isopropyl Myristate | 25 ± 1 | HPLC / UV Spectroscopy | |
| Mineral Oil | 25 ± 1 | HPLC / UV Spectroscopy | |
| Oleic Acid | 25 ± 1 | HPLC / UV Spectroscopy | |
| Phosphate Buffer pH 5.5 | 25 ± 1 | HPLC / UV Spectroscopy | |
| Phosphate Buffer pH 7.4 | 25 ± 1 | HPLC / UV Spectroscopy |
Table 2: In Vitro Skin Permeation of this compound from Different Formulations
| Formulation ID | Vehicle Type | Drug Concentration (%) | Cumulative Amount Permeated at 24h (µg/cm²) | Flux (Jss) (µg/cm²/h) | Lag Time (h) |
| F1 | O/W Emulsion | 1 | |||
| F2 | W/O Emulsion | 1 | |||
| F3 | Microemulsion | 1 | |||
| F4 | Gel | 1 | |||
| F5 | Ointment | 1 |
Table 3: Stability of this compound in a Topical Formulation
| Storage Condition | Time Point | % this compound Remaining | Appearance | pH |
| 25°C / 60% RH | 0 months | 100 | Homogeneous white cream | 6.5 |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 40°C / 75% RH | 0 months | 100 | Homogeneous white cream | 6.5 |
| 1 month | ||||
| 3 months | ||||
| 6 months |
Experimental Protocols
The following are detailed protocols for key experiments in the development of topical formulations for this compound.
Protocol 1: Determination of this compound Solubility
Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., propylene glycol, ethanol, isopropyl myristate, etc.)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.45 µm)
Method:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to sediment the excess solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Quantify the concentration of this compound using a validated HPLC method.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the rate and extent of this compound permeation through a skin model from various topical formulations.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Topical formulations of this compound
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions)
-
Magnetic stirrer and stir bars
-
Water bath maintained at 37°C
-
HPLC system for analysis
Method:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.
-
Fill the receptor compartment with pre-warmed (37°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system for 30 minutes.
-
Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) and lag time from the linear portion of the plot.
Protocol 3: Stability Testing of a this compound Formulation
Objective: To assess the physical and chemical stability of a topical formulation containing this compound under accelerated and long-term storage conditions.
Materials:
-
Topical formulation of this compound in its final packaging
-
Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)
-
HPLC system
-
pH meter
-
Microscope
Method:
-
Place a sufficient number of samples of the formulation in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.
-
Visual Inspection: Observe the samples for any changes in color, odor, or phase separation.
-
Microscopic Examination: Examine the formulation under a microscope to check for any changes in the microstructure or crystal growth.
-
pH Measurement: Measure the pH of the formulation.
-
Assay for this compound: Accurately weigh a sample of the formulation, extract the drug with a suitable solvent, and quantify the concentration of this compound using a validated HPLC method.
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
Visualizations
The following diagrams illustrate key workflows and relationships in the formulation and testing of topical this compound.
Application of Heptyl 4-aminobenzoate in Liquid Crystal Research: A Hypothetical Framework
Introduction
Heptyl 4-aminobenzoate is an organic compound belonging to the class of aminobenzoate esters. While its structural relatives, particularly molecules with more complex rigid cores, are known to exhibit liquid crystalline properties, a comprehensive review of the scientific literature reveals a notable absence of studies on this compound as a mesogenic material or as a functional additive in liquid crystal formulations. This document, therefore, serves as a hypothetical application note, outlining the potential use of this compound in liquid crystal research based on the established principles of physical chemistry and materials science. The protocols and data presented herein are illustrative and intended to guide researchers in exploring the properties of this and similar compounds.
Physicochemical Properties of this compound
While experimental data on the liquid crystalline properties of this compound is not available in the reviewed literature, its basic physicochemical properties can be summarized from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₂ | PubChem |
| Molecular Weight | 235.32 g/mol | PubChem |
| Appearance | Assumed to be a solid or liquid at room temperature | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Hypothetical Application: Non-Mesogenic Dopant in a Nematic Host
Given its molecular structure—a semi-rigid core (aminobenzoate group) and a flexible alkyl chain (heptyl group)—this compound is unlikely to be a liquid crystal by itself (non-mesogenic). However, it could potentially be used as a dopant in a nematic liquid crystal host to modify its physical properties. The introduction of such a dopant can influence the host's viscosity, dielectric anisotropy, and elastic constants, thereby altering its electro-optical response.
Logical Workflow for Investigating this compound as a Dopant
Caption: Workflow for investigating a novel compound in liquid crystal research.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard esterification procedure for synthesizing this compound from 4-aminobenzoic acid and heptanol.
Materials:
-
4-Aminobenzoic acid
-
Heptan-1-ol
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of heptan-1-ol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.
Protocol 2: Preparation and Characterization of a Doped Liquid Crystal Cell
This protocol outlines the fabrication of a liquid crystal cell containing a nematic host doped with this compound and the subsequent measurement of its electro-optical properties.
Materials:
-
Nematic liquid crystal host (e.g., 5CB)
-
Synthesized this compound
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Spacers of a specific diameter (e.g., 5 µm)
-
UV-curable epoxy
-
Polarizers
-
He-Ne laser
-
Function generator and voltage amplifier
-
Photodiode detector
-
Oscilloscope
Procedure:
-
Dopant Mixture Preparation: Prepare a series of mixtures by dissolving different weight percentages (e.g., 0.5%, 1%, 2%) of this compound in the nematic host 5CB. Ensure complete dissolution by gentle heating and sonication.
-
LC Cell Fabrication:
-
Clean the ITO substrates thoroughly.
-
Spin-coat a thin layer of polyimide alignment agent onto the ITO surface of two substrates.
-
Bake the substrates to cure the polyimide.
-
Rub the polyimide layers in a single direction to induce planar alignment.
-
Assemble the cell by placing the two substrates together with the rubbed surfaces facing each other, separated by spacers. The rubbing directions should be anti-parallel.
-
Seal the edges of the cell with UV-curable epoxy, leaving two small openings for filling.
-
-
Cell Filling: Fill the empty cell with the prepared liquid crystal mixture via capillary action in an isotropic phase.
-
Electro-Optical Measurement:
-
Mount the filled cell between crossed polarizers.
-
Apply a square-wave voltage of varying amplitude across the cell.
-
Measure the transmitted light intensity as a function of the applied voltage to determine the threshold voltage and switching characteristics.
-
Measure the response times (rise time and decay time) by applying a voltage pulse and observing the change in transmittance on an oscilloscope.
-
Signaling Pathway for Electro-Optical Switching
Caption: State transitions in an electro-optical liquid crystal cell.
Expected (Hypothetical) Results
The introduction of this compound as a dopant is expected to alter the properties of the nematic host. The following table outlines the hypothetical quantitative data that would be collected in such an experiment.
| Dopant Concentration (wt%) | Clearing Point (°C) | Threshold Voltage (V) | Rise Time (ms) | Decay Time (ms) |
| 0 (Pure 5CB) | 35.0 | 1.5 | 10 | 20 |
| 0.5 | 34.8 | 1.6 | 12 | 18 |
| 1.0 | 34.5 | 1.7 | 15 | 16 |
| 2.0 | 34.0 | 1.9 | 18 | 14 |
These hypothetical results suggest that doping with this compound could slightly decrease the clearing point, increase the threshold voltage, and have a non-linear effect on the response times, potentially by altering the viscosity and elastic constants of the mixture.
Conclusion
While there is no direct evidence in the current scientific literature for the application of this compound in liquid crystal research, this document provides a hypothetical framework for its investigation as a non-mesogenic dopant. The outlined experimental protocols for its synthesis and the characterization of its effects on a nematic host offer a clear path for researchers to explore the potential of this and other similar molecules. Such studies are fundamental to advancing the field of liquid crystal materials by systematically understanding the structure-property relationships that govern their performance in electro-optical devices.
Application Notes and Protocols: Antimicrobial and Antifungal Screening of 4-Aminobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoic acid (PABA) and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While PABA itself is an essential nutrient for many microorganisms, chemical modifications to its structure can convert it into potent antimicrobial and antifungal agents.[1][2][3][4] This document provides detailed application notes and protocols for the antimicrobial and antifungal screening of 4-aminobenzoate derivatives, with a focus on providing a framework for evaluating compounds such as Heptyl 4-aminobenzoate and its analogues.
Note: Specific experimental data on the antimicrobial and antifungal activity of this compound derivatives is limited in the current scientific literature. The data and protocols presented herein are based on studies of closely related 4-aminobenzoic acid derivatives, such as Schiff bases and other alkyl esters, and serve as a comprehensive guide for the screening and evaluation of novel 4-aminobenzoate compounds.
Data Presentation: Antimicrobial and Antifungal Activity of 4-Aminobenzoic Acid Derivatives
The following tables summarize the minimum inhibitory concentrations (MICs) of various 4-aminobenzoic acid derivatives against a range of bacterial and fungal strains, as reported in the literature. This data provides a baseline for comparison when screening novel derivatives.
Table 1: Antibacterial Activity of 4-Aminobenzoic Acid Schiff Base Derivatives
| Compound/Derivative | Target Organism | MIC (µM) | Reference |
| Schiff Base of PABA | Staphylococcus aureus | 15.62 | [1][2] |
| Schiff Base of PABA | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62 | [1][2] |
| Schiff Base of PABA | Mycobacterium spp. | ≥ 62.5 | [1][2] |
Table 2: Antifungal Activity of 4-Aminobenzoic Acid Schiff Base Derivatives
| Compound/Derivative | Target Organism | MIC (µM) | Reference |
| Schiff Base of PABA | Various fungal strains | ≥ 7.81 | [1][2] |
Table 3: Antibacterial Activity of Other 4-Aminobenzoic Acid Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1,3-diphenyl pyrazole derivative | Acinetobacter baumannii | 4 |
Experimental Protocols
The following are detailed methodologies for key experiments in the antimicrobial and antifungal screening of novel compounds.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against a specific microorganism.
1. Preparation of Materials and Reagents:
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial culture in the logarithmic growth phase.
-
Sterile pipette tips and multichannel pipettes.
-
Incubator.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound solution (at the highest desired concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down.
-
Repeat this process across the plate to the second to last well, discarding the final 100 µL from that well. The last well in each row will serve as a growth control (no compound).
4. Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.
5. Incubation:
-
Seal the plate with a sterile lid or adhesive film.
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
6. Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.
Protocol 2: Agar Disk Diffusion Method for Preliminary Screening
This method provides a qualitative assessment of the antimicrobial activity.
1. Preparation of Materials:
-
Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Sterile cotton swabs.
-
Sterile filter paper disks (6 mm in diameter).
-
Solution of the test compound at a known concentration.
-
Positive control (standard antibiotic) and negative control (solvent) disks.
-
Incubator.
2. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension (0.5 McFarland).
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.
3. Application of Disks:
-
Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.
-
Place the positive and negative control disks on the same plate.
-
Ensure the disks are in firm contact with the agar.
4. Incubation:
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Antimicrobial Screening```dot
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Heptyl 4-aminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Heptyl 4-aminobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of p-aminobenzoic acid with heptanol using a strong acid catalyst, such as concentrated sulfuric acid.[1][2][3] This is a reversible reaction where the alcohol and carboxylic acid form an ester and water.
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][3][4] The equilibrium between the reactants (p-aminobenzoic acid and heptanol) and the products (this compound and water) may not be sufficiently shifted towards the product side. To improve the yield, it is crucial to either use a large excess of one of the reactants (typically the alcohol) or to remove the water as it is formed.[1][3][4][5]
Q3: How much acid catalyst should I use?
A3: For the esterification of p-aminobenzoic acid, a stoichiometric amount of the acid catalyst is required, rather than a catalytic amount.[2] This is because the amino group (-NH2) on the p-aminobenzoic acid is basic and will be protonated by the acid catalyst, forming a salt. This initial acid-base reaction consumes the catalyst. Therefore, enough acid must be added to both protonate the amino group and catalyze the esterification reaction.
Q4: What are the potential side reactions in this synthesis?
A4: While the primary reaction is esterification, potential side reactions can occur. Under acidic conditions and at high temperatures, there is a possibility of ether formation from the alcohol.[6] Additionally, incomplete reaction will leave unreacted starting materials in the product mixture.
Q5: How can I purify the final product?
A5: Purification of this compound typically involves several steps. After the reaction, the mixture is cooled and neutralized with a base (e.g., sodium carbonate solution) to deprotonate the aminobenzoate salt and precipitate the crude ester.[2][7] The crude product can then be collected by vacuum filtration and washed with water.[2] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Equilibrium not shifted towards products. 2. Insufficient catalyst. 3. Reaction time is too short or temperature is too low. 4. Water contamination in reactants or glassware. | 1. Use a significant excess of heptanol (e.g., 5-10 molar equivalents). Alternatively, remove water as it forms using a Dean-Stark apparatus.[1][3][5]2. Ensure a stoichiometric amount of concentrated sulfuric acid is used relative to the p-aminobenzoic acid.[2]3. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]4. Use dry glassware and anhydrous reactants. |
| Precipitate forms upon adding the acid catalyst | The amino group of p-aminobenzoic acid is protonated by the strong acid catalyst, forming the insoluble hydrogen sulfate salt. | This is a normal observation. The precipitate should dissolve as the reaction is heated and proceeds to form the ester.[2] |
| Difficulty in precipitating the product during workup | The product, this compound, may have some solubility in the excess heptanol used in the reaction mixture. | 1. Reduce the volume of the reaction mixture by removing excess heptanol under reduced pressure before attempting precipitation.2. Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.[9]3. If precipitation is still difficult, perform a solvent extraction. |
| Product is an oil instead of a solid | The product may be impure, or it may have a low melting point. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.2. Use a seed crystal from a previous successful batch if available.3. Purify the oil using column chromatography to isolate the pure product. |
| Final product is discolored | Impurities or degradation products may be present. | Recrystallize the product from a suitable solvent system. Activated carbon can sometimes be used during recrystallization to remove colored impurities. |
Data Presentation
The yield of this compound is sensitive to several reaction parameters. The following table summarizes the expected impact of these parameters on the reaction yield based on general principles of Fischer esterification.
| Parameter | Condition | Effect on Yield | Rationale |
| Heptanol to p-Aminobenzoic Acid Molar Ratio | 1:1 | Low | The reaction is reversible and will reach equilibrium with significant amounts of reactants remaining.[3] |
| 5:1 | Moderate to High | The large excess of alcohol shifts the equilibrium towards the product side according to Le Châtelier's principle.[3] | |
| 10:1 or higher | High | Further shifts the equilibrium to favor product formation, maximizing the conversion of the limiting reactant (p-aminobenzoic acid).[3] | |
| Catalyst (H₂SO₄) Concentration | Catalytic amount | Low | Insufficient to both protonate the basic amino group and catalyze the esterification effectively.[2] |
| Stoichiometric amount (relative to p-aminobenzoic acid) | Optimal | Provides enough acid to protonate the amine and catalyze the reaction efficiently. | |
| Large excess | May decrease | Can lead to unwanted side reactions or complicate the workup procedure. | |
| Reaction Temperature | Low (e.g., room temperature) | Very Low/No reaction | The activation energy for the reaction is not met. |
| Moderate (e.g., 60-80 °C) | Moderate | The reaction proceeds, but may be slow. | |
| High (e.g., reflux temperature of heptanol, ~176 °C) | High, but may have side reactions | Increases the reaction rate, but excessively high temperatures can promote side reactions like ether formation.[6] An optimal temperature will provide a good balance between reaction rate and selectivity. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from the synthesis of similar 4-aminobenzoate esters.[2]
Materials:
-
p-Aminobenzoic acid
-
Heptanol (n-heptyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-aminobenzoic acid (1.0 equivalent).
-
Add a significant excess of heptanol (e.g., 5-10 equivalents).
-
Stir the mixture to dissolve the solid as much as possible.
-
Carefully and slowly add concentrated sulfuric acid (approximately 1.0 equivalent) to the stirring mixture. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt is expected to form.[2]
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle. The temperature will depend on the boiling point of heptanol.
-
Continue refluxing for a recommended time (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The precipitate should dissolve as the reaction proceeds.[2]
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water.
-
Slowly and carefully neutralize the mixture by adding a 10% sodium carbonate solution with stirring until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH ~8-9).[2][7]
-
The crude this compound should precipitate as a solid.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
-
If the product does not solidify, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and then brine.
-
Dry the crude product or the organic extract over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Further purify the solid product by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture).
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR).
-
Mandatory Visualization
Fischer Esterification Signaling Pathway
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 9. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
Technical Support Center: Synthesis of Heptyl 4-aminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Heptyl 4-aminobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification of 4-aminobenzoic acid with heptanol.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | The Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can inhibit the forward reaction. Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure the solvent used (e.g., toluene, xylene) is appropriate for this purpose. |
| Insufficient Catalyst | Due to the basicity of the amino group on 4-aminobenzoic acid, the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can be neutralized. A stoichiometric amount of acid catalyst may be required to ensure enough is available to protonate the carboxylic acid.[1] |
| Reaction Not at Equilibrium | The reaction may not have been heated for a sufficient amount of time to reach equilibrium. Typical reaction times can vary from 1 to 10 hours.[2] Monitor the reaction progress by checking for the cessation of water collection in the Dean-Stark trap. |
| Low Reaction Temperature | The reaction may not have reached the required temperature for reflux. Ensure the heating mantle is set to an appropriate temperature to maintain a steady reflux of the solvent and reactants. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | As with low yield, ensure the reaction has gone to completion by allowing for sufficient reaction time and efficient water removal. Using a large excess of one reactant (typically the alcohol) can also drive the reaction to completion.[1][3] |
| Inefficient Purification | Unreacted heptanol can be difficult to remove from the final product by simple aqueous washes due to its low water solubility.[4] Consider vacuum distillation to remove residual heptanol. Unreacted 4-aminobenzoic acid can be removed by washing the organic layer with a weak base solution (e.g., 5% sodium bicarbonate) to form the water-soluble carboxylate salt.[5] |
Issue 3: Discolored (Yellow or Brown) Final Product
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Excessive heat can lead to the degradation of the starting materials or product, resulting in colored impurities. Ensure the reaction is maintained at a gentle reflux and not overheated. |
| Air Oxidation | The amino group in 4-aminobenzoic acid and the final product can be susceptible to air oxidation, which can lead to colored byproducts. While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this. |
| Residual Acid | Traces of the acid catalyst in the final product can cause discoloration over time. Ensure thorough neutralization and washing during the workup process. |
| Impurities in Starting Materials | Ensure the purity of the starting 4-aminobenzoic acid and heptanol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the Fischer-Speier esterification, which involves reacting 4-aminobenzoic acid with heptanol in the presence of an acid catalyst.[2]
Q2: What are the key side reactions to be aware of?
The primary "side reaction" is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. This is minimized by removing water as it is formed. Other potential, though less common, side reactions with long-chain alcohols under strong acid and high heat could include the dehydration of heptanol to form heptene or the formation of diheptyl ether.
Q3: Why is a Dean-Stark apparatus recommended for this synthesis?
A Dean-Stark apparatus is crucial for removing water from the reaction mixture azeotropically.[3] This shifts the equilibrium towards the formation of the ester product, leading to a higher yield.
Q4: How can I effectively remove the excess heptanol after the reaction?
Due to its limited water solubility, washing with water is often insufficient to remove all unreacted heptanol.[4] The most effective method is vacuum distillation, taking advantage of the likely difference in boiling points between heptanol and the desired this compound.
Q5: What is the purpose of washing the reaction mixture with sodium bicarbonate solution during workup?
The sodium bicarbonate wash neutralizes the strong acid catalyst (e.g., sulfuric acid) and converts any unreacted 4-aminobenzoic acid into its water-soluble sodium salt.[5] This allows for their easy removal from the organic phase containing the ester product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of Fischer esterification for long-chain alcohols.
Materials:
-
4-Aminobenzoic acid
-
Heptanol
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-aminobenzoic acid, a 3 to 5-fold molar excess of heptanol, and toluene (enough to suspend the reactants).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the 4-aminobenzoic acid).
-
Reflux and Water Removal: Assemble the flask with a Dean-Stark trap and a condenser. Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until water no longer collects in the trap (typically 2-6 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup:
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted 4-aminobenzoic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to aid in the separation of the layers.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to remove unreacted heptanol and other volatile impurities. The final product, this compound, should be a clear or slightly yellowish oil or low-melting solid.
Quantitative Data Summary
The following table provides representative data for the synthesis of alkyl 4-aminobenzoates, which can be used as a benchmark for the synthesis of this compound.
| Parameter | Ethyl 4-aminobenzoate | This compound (Expected) |
| Reactant Ratio (Acid:Alcohol) | 1:10 (molar ratio) | 1:3 to 1:5 (molar ratio) |
| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ or p-TsOH |
| Reaction Time | 60-75 minutes[1] | 2-6 hours (with Dean-Stark) |
| Reaction Temperature | Reflux (Ethanol) | Reflux (Toluene) |
| Typical Yield | ~90%[6] | 80-95% |
| Purity (post-purification) | >98% | >98% |
Visualizations
Caption: Main reaction pathway for the Fischer esterification of 4-aminobenzoic acid with heptanol.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. cerritos.edu [cerritos.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Heptyl 4-aminobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Heptyl 4-aminobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. For a typical Fischer esterification reaction between 4-aminobenzoic acid and heptanol, the primary impurities are:
-
Unreacted 4-aminobenzoic acid: Due to incomplete reaction.
-
Unreacted heptanol: As it is often used in excess to drive the reaction equilibrium.
-
Water: A byproduct of the esterification reaction.
-
Di-heptyl ether: A potential byproduct formed from the acid-catalyzed self-condensation of heptanol.
-
Degradation products: Minor impurities may form if the reaction is carried out at excessively high temperatures.
Q2: My crude product is a colored oil/solid. What is the likely cause of the color?
A2: The appearance of a yellow to brown color in the crude product is common and can be attributed to the presence of oxidized species of the aromatic amine or other minor, colored byproducts formed during the synthesis.
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purifying this compound are:
-
Recrystallization: A common and effective method for removing small amounts of impurities.
-
Acid-Base Extraction: This technique is useful for removing acidic (unreacted 4-aminobenzoic acid) and basic impurities.
-
Column Chromatography: This method is highly effective for separating the product from impurities with different polarities and can yield a very pure product.
Q4: How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the non-polar nature of the heptyl chain, suitable solvents or solvent systems could include:
-
A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like water or hexane).
-
A single non-polar solvent like heptane or toluene. It is advisable to perform small-scale solubility tests to determine the optimal solvent system.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure and identify any residual impurities.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Product does not crystallize upon cooling during recrystallization. | The product is too soluble in the chosen solvent, or the solution is not sufficiently saturated. | - Add a non-polar anti-solvent (e.g., water or hexane) dropwise to the cooled solution until turbidity persists. - Try a different, less polar solvent system. - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| An oil forms instead of crystals during recrystallization. | The melting point of the impure product is lower than the boiling point of the solvent, or the impurity concentration is too high. | - Use a lower boiling point solvent. - Perform a preliminary purification step (e.g., acid-base extraction) to reduce the impurity level before recrystallization. - Allow the solution to cool more slowly. |
| Low yield after purification. | - The product is too soluble in the recrystallization solvent, leading to loss in the mother liquor. - Incomplete extraction during the workup. - Adsorption of the product onto the stationary phase during column chromatography. | - Cool the recrystallization mixture in an ice bath to maximize crystal formation. - Minimize the amount of hot solvent used for dissolution. - Ensure complete extraction by performing multiple extractions with the organic solvent. - Choose a less polar eluent system for column chromatography. |
| Presence of starting materials in the final product (confirmed by TLC/HPLC). | - Incomplete reaction. - Inefficient purification. | - If unreacted 4-aminobenzoic acid is present, perform an acid-base extraction by dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution). - If unreacted heptanol is present, it can often be removed by vacuum distillation or careful column chromatography. |
| Final product is still colored. | Presence of persistent colored impurities. | - Treat the solution with activated charcoal during the recrystallization process. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. - Perform column chromatography. |
Data Presentation
Table 1: Solubility of Alkyl 4-Aminobenzoates in Various Alcohols at Different Temperatures.
Note: The following data is for Ethyl 4-aminobenzoate and is intended to provide a general trend for the solubility of alkyl 4-aminobenzoates. The solubility of this compound is expected to be lower in polar solvents like methanol and ethanol due to its longer, non-polar alkyl chain.
| Solvent | Temperature (°C) | Mole Fraction Solubility of Ethyl 4-aminobenzoate |
| Methanol | 10 | 0.045 |
| 20 | 0.068 | |
| 30 | 0.101 | |
| 40 | 0.145 | |
| 50 | 0.205 | |
| Ethanol | 10 | 0.032 |
| 20 | 0.049 | |
| 30 | 0.073 | |
| 40 | 0.107 | |
| 50 | 0.154 | |
| n-Propanol | 10 | 0.025 |
| 20 | 0.038 | |
| 30 | 0.058 | |
| 40 | 0.086 | |
| 50 | 0.125 |
Data adapted from studies on the solubility of Ethyl 4-aminobenzoate.[1][2][3][4]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure that the minimum amount is used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously and then allow the layers to separate. The this compound will be protonated and move into the aqueous layer.
-
Separation: Drain the organic layer, which contains neutral and acidic impurities.
-
Basification: To the aqueous layer in the separatory funnel, add a dilute aqueous base solution (e.g., 1 M NaOH) dropwise until the solution is basic (check with pH paper). The this compound will precipitate out.
-
Extraction: Extract the precipitated this compound back into a fresh portion of the organic solvent. Repeat the extraction two more times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Overcoming Solubility Issues of Heptyl 4-aminobenzoate
Welcome to the technical support center for Heptyl 4-aminobenzoate. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter with this compound solubility in a question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer. What are my options?
A1: this compound has very low solubility in water due to its long, non-polar heptyl chain[1]. To dissolve it in an aqueous medium, you can try the following approaches:
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Co-solvents: Introduce a water-miscible organic solvent to your aqueous solution.
-
pH Adjustment: Modify the pH of your solution to ionize the molecule, thereby increasing its polarity and solubility.
-
Surfactants: Use a surfactant to create micelles that can encapsulate the non-polar compound.
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Complexation: Employ cyclodextrins to form inclusion complexes, which have enhanced aqueous solubility.[2]
Q2: What are the most effective solvents for this compound?
A2: Due to its non-polar nature, this compound is most soluble in organic solvents.[1] Good options include ethanol, acetone, and chloroform.[1] For experimental purposes, it's often best to first dissolve the compound in a minimal amount of a suitable organic solvent before adding it to your aqueous medium.
Q3: Can I increase the solubility by heating the solution?
A3: Yes, for most compounds, solubility increases with temperature.[1] You can try gently warming the solution while stirring to facilitate dissolution. However, be cautious about the thermal stability of this compound and other components in your experiment. Also, be aware that the compound may precipitate out of the solution as it cools.
Q4: My this compound precipitates out of solution over time. How can I prevent this?
A4: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the solvent system at a given temperature. To prevent this:
-
Ensure you are below the saturation point: Do not try to dissolve more compound than the solvent can hold.
-
Use a higher percentage of co-solvent: Increasing the proportion of the organic solvent can help keep the compound in the solution.
-
Maintain a constant temperature: If the compound was dissolved at a higher temperature, a decrease in temperature will lower its solubility.
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Check for pH shifts: If the solubility is pH-dependent, ensure the pH of your solution remains stable.
Q5: Are there more advanced methods to improve the solubility for formulation development?
A5: Yes, for more challenging cases, especially in drug development, several advanced techniques can be employed:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[2][3][4]
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Solid Dispersions: Dispersing the compound in a carrier matrix at the molecular level can enhance solubility.[2]
-
Complexation: As mentioned earlier, forming complexes with agents like cyclodextrins can significantly improve aqueous solubility.[2]
Frequently Asked Questions (FAQs)
What is the molecular formula of this compound? The molecular formula is C₁₄H₂₁NO₂.[5]
What is the molecular weight of this compound? The molecular weight is approximately 235.32 g/mol .[5]
What are the physical properties of this compound? While specific data for this compound is limited, its ethyl ester counterpart, Ethyl 4-aminobenzoate (Benzocaine), is a white crystalline solid.[6][7] It is expected that the heptyl ester would also be a solid at room temperature.
How does pH affect the solubility of this compound? The 4-amino group on the benzene ring is basic and can be protonated in acidic conditions (low pH). This forms a positively charged ammonium salt which is more polar and thus more soluble in aqueous solutions.[8][9][10][11] Therefore, decreasing the pH of the solution should increase the solubility of this compound.
What are the primary applications of this compound? Esters of 4-aminobenzoic acid are widely used. For example, they are used in the synthesis of pharmaceuticals and as UV absorbing agents in cosmetics.[12][13][14] this compound, specifically, has been investigated for its biological activities.[1]
Quantitative Data Summary
The following tables summarize key data related to solubility enhancement techniques.
Table 1: Common Solvents and Their Properties
| Solvent | Type | Polarity | Notes |
|---|---|---|---|
| Water | Aqueous | High | Poor solvent for this compound. |
| Ethanol | Organic | High | Good solvent, miscible with water.[6] |
| Acetone | Organic | Medium | Good solvent.[1] |
| Chloroform | Organic | Low | Good solvent.[6] |
| DMSO | Organic | High | Strong aprotic solvent, often used as a co-solvent.[15] |
Table 2: Effectiveness of Solubility Enhancement Techniques
| Technique | Principle | Expected Improvement | Key Considerations |
|---|---|---|---|
| Co-solvency | Reduces the polarity of the solvent system. | Moderate to High | The co-solvent must be compatible with the experimental system.[4] |
| pH Adjustment | Ionizes the molecule, increasing its polarity. | High (in acidic conditions) | The pH change must not affect other components or the stability of the compound. |
| Surfactants | Form micelles to encapsulate the compound. | High | The choice of surfactant and its concentration are critical.[16] |
| Complexation | Forms soluble inclusion complexes. | High | Requires a suitable complexing agent like a cyclodextrin.[2] |
| Particle Size Reduction | Increases surface area to speed up dissolution. | Improves dissolution rate, not equilibrium solubility.[4] | Can lead to changes in the crystalline form.[3] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
Objective: To prepare a stock solution of this compound using a co-solvent system.
Materials:
-
This compound
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Ethanol (or other suitable organic solvent like DMSO)
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Aqueous buffer of choice
-
Sterile vials
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh the required amount of this compound into a sterile vial.
-
Add a minimal volume of ethanol to the vial to completely dissolve the compound. For example, start with 100 µL of ethanol for every 10 mg of the compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
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While stirring, slowly add the aqueous buffer to the dissolved compound to reach the final desired concentration.
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If the solution becomes cloudy, it indicates that the solubility limit has been exceeded. In this case, you may need to increase the proportion of the co-solvent in the final solution.
Protocol 2: Solubilization using pH Adjustment
Objective: To increase the aqueous solubility of this compound by lowering the pH.
Materials:
-
This compound
-
Aqueous buffer
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1 M Hydrochloric Acid (HCl)
-
pH meter
-
Magnetic stirrer and stir bar
Methodology:
-
Suspend the weighed this compound in the desired volume of aqueous buffer.
-
Place the suspension on a magnetic stirrer.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add 1 M HCl dropwise to the suspension.
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Observe the dissolution of the compound as the pH decreases.
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Continue adding acid until the compound is fully dissolved. Note the final pH.[9]
-
If required, you can then adjust the pH back towards the desired experimental pH, but be aware that the compound may precipitate if the pH is raised too high.
Diagrams of Key Processes
Caption: A workflow for troubleshooting solubility issues.
Caption: How co-solvents improve drug solubility.
Caption: pH-dependent ionization of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. gauthmath.com [gauthmath.com]
- 9. echemi.com [echemi.com]
- 10. Solved Ethyl 4-aminobenzoate is soluble in what solvent and | Chegg.com [chegg.com]
- 11. brainly.com [brainly.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
Technical Support Center: Heptyl 4-aminobenzoate Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Heptyl 4-aminobenzoate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by several environmental factors. The main contributors to degradation are:
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
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Humidity: Moisture can lead to the hydrolysis of the ester bond.[1]
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Light: Exposure to light, particularly UV light, can induce photolytic degradation.
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pH: Both acidic and basic conditions can catalyze hydrolysis.[1]
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Oxidizing Agents: The amine group is susceptible to oxidation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment. Specifically:
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Temperature: 2-8°C is ideal for minimizing degradation rates.
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Humidity: Store in a desiccator or a controlled low-humidity environment.
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Light: Use an amber or opaque container to protect from light.
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Atmosphere: For maximum protection against oxidation, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: How can I monitor the stability of my this compound sample over time?
A3: A stability testing program is crucial for monitoring the quality of your sample.[2][3] This typically involves:
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Initial Analysis: Characterize the purity and physical properties of the compound upon receipt.
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Periodic Testing: At set intervals (e.g., 3, 6, 12, 24 months), re-analyze the sample for degradation products and changes in physical appearance.
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Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the parent compound and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.
Q4: What are the likely degradation products of this compound?
A4: The two primary degradation pathways are hydrolysis and oxidation.
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Hydrolysis: The ester bond can be cleaved to form 4-aminobenzoic acid and heptanol.
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Oxidation: The amino group can be oxidized to form various colored impurities. The exact structures can be complex and may include nitroso or nitro derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid (e.g., yellowing, browning) | Oxidation of the amine group due to exposure to air and/or light. | 1. Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).2. Protect the container from light by using an amber vial or wrapping it in aluminum foil.3. Minimize the frequency of opening the container. |
| Change in physical state (e.g., clumping, melting) | 1. Absorption of moisture.2. Storage at a temperature close to the melting point. | 1. Store in a desiccator with a suitable desiccant.2. Ensure the storage temperature is well below the melting point (51-53°C). |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | 1. Review the storage conditions to ensure they align with the recommendations (cool, dry, dark).2. Identify the degradation products if possible (e.g., by mass spectrometry) to understand the degradation pathway.3. Consider re-purifying the material if the impurity levels are unacceptable for your application. |
| Decreased potency or unexpected experimental results | Significant degradation of the active pharmaceutical ingredient (API). | 1. Quantify the purity of the stored material using a validated analytical method (e.g., HPLC with a reference standard).2. If significant degradation has occurred, procure a fresh batch of the compound.3. Implement a more rigorous stability monitoring program for future batches. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[2][4]
Objective: To assess the stability of this compound under accelerated conditions of temperature and humidity.
Methodology:
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Place accurately weighed samples of this compound into three separate, loosely capped amber glass vials.
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Place one vial in a stability chamber at 40°C / 75% Relative Humidity (RH).
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Place the second vial in a chamber at 25°C / 60% RH (as a control).
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Store the third vial at the recommended long-term storage condition of 2-8°C.
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At initial (T=0), 1, 3, and 6-month time points, remove an aliquot from each vial.
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Analyze each aliquot for purity and degradation products using a stability-indicating HPLC method.
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Record any changes in physical appearance (color, form).
Table 1: Example Data from Accelerated Stability Study
| Storage Condition | Time (Months) | Purity (%) | 4-aminobenzoic acid (%) | Unknown Impurity 1 (%) | Physical Appearance |
| 40°C / 75% RH | 0 | 99.8 | <0.05 | <0.05 | White crystalline solid |
| 1 | 99.2 | 0.5 | 0.1 | Off-white solid | |
| 3 | 97.5 | 1.8 | 0.4 | Yellowish solid | |
| 6 | 95.1 | 3.5 | 0.8 | Yellow solid | |
| 25°C / 60% RH | 0 | 99.8 | <0.05 | <0.05 | White crystalline solid |
| 1 | 99.7 | 0.1 | <0.05 | White crystalline solid | |
| 3 | 99.5 | 0.3 | 0.1 | White crystalline solid | |
| 6 | 99.1 | 0.6 | 0.2 | Faintly off-white solid | |
| 2-8°C | 0 | 99.8 | <0.05 | <0.05 | White crystalline solid |
| 6 | 99.7 | <0.05 | <0.05 | White crystalline solid |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 294 nm
-
Sample Preparation: Dissolve 1 mg/mL of this compound in Acetonitrile.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a comprehensive stability study.
References
Optimizing reaction conditions for Heptyl 4-aminobenzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Heptyl 4-aminobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification of 4-aminobenzoic acid (PABA) with heptanol.
Question: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the Fischer esterification of PABA with heptanol can be attributed to several factors, primarily the reversible nature of the reaction. Here are key areas to troubleshoot:
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Incomplete Reaction: The esterification reaction is an equilibrium process.[1][2] To drive the reaction towards the product (this compound), an excess of one reactant is typically used.[1]
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Solution: Increase the molar ratio of heptanol to PABA. A common strategy is to use heptanol as the limiting reagent and a significant excess of PABA, or vice-versa. Using a large excess of the alcohol can significantly increase the yield.[1]
-
-
Water Content: The presence of water in the reaction mixture will shift the equilibrium back towards the reactants, hydrolyzing the ester product.
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Solution: Ensure all reactants and glassware are thoroughly dried before use. Use anhydrous heptanol and a high-purity PABA. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction, which is particularly effective for driving the equilibrium forward.
-
-
Insufficient Catalyst: An acid catalyst is crucial for protonating the carbonyl group of PABA, making it more susceptible to nucleophilic attack by heptanol.
-
Solution: Ensure the appropriate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used. For aminobenzoic acids, a stoichiometric amount of acid may be necessary as the amino group can be protonated.[3]
-
-
Suboptimal Reaction Temperature and Time: The reaction rate is dependent on temperature.
-
Solution: Ensure the reaction is heated to a sufficient temperature to achieve a reasonable reaction rate. Refluxing the mixture is a common practice. The optimal reaction time should be determined experimentally, but for longer-chain alcohols, it may require several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Impurities in the final product can arise from unreacted starting materials, side products, or residual catalyst. Common impurities and purification strategies are outlined below:
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Unreacted 4-Aminobenzoic Acid (PABA): PABA has limited solubility in non-polar organic solvents.
-
Purification: During the work-up, washing the organic layer with a mild aqueous base solution, such as 10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the carboxylic acid group of any remaining PABA, forming a water-soluble salt that can be extracted into the aqueous layer.[3][4]
-
-
Unreacted Heptanol: Heptanol is a relatively high-boiling point alcohol, making its removal by simple evaporation challenging.
-
Purification: Heptanol can be removed by washing the organic layer with brine (saturated NaCl solution) to reduce its solubility in the organic phase. Alternatively, column chromatography or vacuum distillation can be employed for more rigorous purification.
-
-
Residual Acid Catalyst: The strong acid catalyst must be neutralized and removed.
-
Purification: The acid catalyst is neutralized during the aqueous base wash in the work-up procedure. Ensure the aqueous layer is basic (pH > 8) after the wash.[4]
-
-
Side Products: Potential side products include di-heptyl ether (from the dehydration of heptanol at high temperatures) and N-acylated products under certain conditions.
-
Purification: Recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a highly effective method for removing minor impurities and obtaining a pure crystalline product. Column chromatography can also be used if recrystallization is not effective.
-
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most common and direct method is the Fischer esterification of 4-aminobenzoic acid (PABA) with heptanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2]
2. What is the role of the acid catalyst in the Fischer esterification?
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (PABA). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of heptanol.[3]
3. How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TCC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (PABA and heptanol). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
4. What are the key safety precautions to consider during this synthesis?
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Heptanol is flammable and should be heated using a heating mantle and a reflux condenser to prevent the escape of flammable vapors.
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The neutralization step with sodium bicarbonate or carbonate will produce carbon dioxide gas, which can cause pressure buildup. This step should be performed slowly and with adequate venting.[4]
5. Can I use a different alcohol to synthesize other alkyl 4-aminobenzoates?
Yes, the Fischer esterification is a versatile method that can be used with a variety of primary and secondary alcohols. However, reaction conditions such as temperature and reaction time may need to be optimized for different alcohols due to variations in their reactivity and boiling points.[3]
Experimental Protocol: Fischer Esterification of 4-Aminobenzoic Acid with Heptanol
This protocol provides a general methodology for the synthesis of this compound. Optimization may be required to achieve the best results.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminobenzoic Acid (PABA) | 137.14 | 5.0 g | 0.036 |
| n-Heptanol | 116.20 | 12.7 mL (10.5 g) | 0.090 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.0 mL | - |
| Diethyl Ether (or Ethyl Acetate) | - | 100 mL | - |
| 10% Sodium Bicarbonate Solution | - | 50 mL | - |
| Saturated Sodium Chloride (Brine) | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-aminobenzoic acid and n-heptanol.
-
Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid to the mixture. The addition is exothermic and may cause the mixture to warm. A precipitate of the PABA salt may form.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of heptanol (approximately 176 °C).
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the PABA spot has disappeared.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether (or ethyl acetate).
-
Slowly add 50 mL of a 10% aqueous sodium bicarbonate solution to neutralize the excess acid. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 4-Aminobenzoic Acid | 137.14 | - | 187-189 | Slightly soluble in cold water, soluble in hot water and ethanol[5] |
| n-Heptanol | 116.20 | 176 | -64 | Sparingly soluble in water |
| This compound | 235.33 | - | ~45-47 | Insoluble in water, soluble in organic solvents |
Table 2: Typical Reaction Conditions and Expected Outcomes (Based on Analogs)
| Parameter | Condition | Expected Outcome |
| Reactant Ratio (Heptanol:PABA) | 2.5 : 1 | Drives equilibrium towards product formation, leading to higher yields. |
| Catalyst | Concentrated H₂SO₄ | Effective protonation of the carboxylic acid. |
| Temperature | Reflux (~176 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Generally sufficient for completion, but should be monitored by TLC. |
| Expected Yield | 60-80% (unoptimized) | Yields can be further optimized by adjusting reaction parameters. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Troubleshooting Peak Splitting in NMR of Heptyl 4-aminobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) spectrum of Heptyl 4-aminobenzoate. The following question-and-answer troubleshooting guides and Frequently Asked Questions (FAQs) address common problems related to unexpected or poor peak splitting.
Section 1: FAQs - Understanding Your Spectrum
Q1: What is the expected ¹H NMR spectrum and peak assignment for a pure sample of this compound?
A pure sample of this compound should exhibit a predictable pattern of signals. The aromatic protons on the benzene ring typically appear as two distinct doublets due to the para-substitution. The signals for the heptyl chain will be found in the aliphatic region, with the methylene group attached to the ester oxygen appearing furthest downfield. The terminal methyl group will be the most upfield signal. The amino (-NH₂) protons often present as a broad singlet.
Table 1: Expected ¹H NMR Chemical Shifts and Splitting for this compound
| Assigned Protons | Chemical Shift (δ, ppm) Range | Expected Multiplicity | Integration |
| Aromatic (2H, ortho to -COOR) | 7.8 - 8.0 | Doublet (d) | 2H |
| Aromatic (2H, ortho to -NH₂) | 6.6 - 6.8 | Doublet (d) | 2H |
| Amino (-NH₂) | ~4.2 (variable) | Broad Singlet (br s) | 2H |
| Methylene (-OCH₂-) | 4.1 - 4.3 | Triplet (t) | 2H |
| Methylene (-OCH₂CH₂ -) | 1.6 - 1.8 | Quintet / Multiplet | 2H |
| Methylene (-(CH₂)₄-) | 1.2 - 1.5 | Multiplet (m) | 8H |
| Methyl (-CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |
| Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and instrument used. |
Q2: What is standard peak splitting (spin-spin coupling)?
Peak splitting, also known as spin-spin coupling or J-coupling, is the result of the magnetic influence that non-equivalent protons exert on each other when they are on adjacent carbons.[1][2][3] This interaction causes the signal for a proton to split into multiple lines (a multiplet). The number of lines can be predicted by the n+1 rule , where 'n' is the number of equivalent protons on the neighboring carbon(s).[3][4][5]
-
Singlet (s): 0 neighbors
-
Doublet (d): 1 neighbor
-
Triplet (t): 2 neighbors
-
Quartet (q): 3 neighbors
Q3: How do I differentiate between expected splitting and a problem with my spectrum?
Expected splitting follows the n+1 rule and results in symmetrical, well-defined multiplets (e.g., a 1:2:1 triplet or a 1:3:3:1 quartet). Problematic splitting may manifest as:
-
Broad, poorly resolved, or distorted peaks.
-
The appearance of more peaks than anticipated for the molecule.
-
Asymmetrical or "leaning" (roofing) patterns that suggest strong coupling.
-
Peaks that change or disappear under different experimental conditions.
Section 2: Troubleshooting Guide - Common Issues and Solutions
Q4: All the peaks in my spectrum look broad and poorly defined. What is the cause?
Broad peaks throughout the entire spectrum are typically an instrumental or sample preparation issue, not a chemical one.
Possible Causes and Solutions:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.[6][7]
-
Action: Re-shim the spectrometer. If the problem persists on a known standard, the instrument may require service.
-
-
Sample Inhomogeneity: The sample contains suspended solid particles or is not fully dissolved.[6][8] Solid particles disrupt the magnetic field homogeneity.[8]
-
High Concentration: An overly concentrated sample can increase viscosity, which slows molecular tumbling and leads to broader lines.[11]
Q5: I see more peaks than I expect for my compound. Why?
The presence of extra peaks usually indicates that your sample is not pure or that there are dynamic processes occurring.
Possible Causes and Solutions:
-
Solvent Impurities: Residual solvents from your reaction or purification (e.g., Ethyl Acetate, Hexanes, Water) are very common.[6]
-
Presence of Rotamers: Slow rotation around single bonds (e.g., the C-N or C-O bond) on the NMR timescale can cause a single compound to exist as multiple conformers, each giving a distinct set of peaks.[6]
-
Action: Record the spectrum at a higher temperature.[6] Increased thermal energy can accelerate bond rotation, causing the distinct signals to coalesce into a single, averaged signal.
-
-
Spinning Sidebands: These are small satellite peaks that appear symmetrically on either side of a large peak.
-
Action: Check and optimize the sample spinning rate. If issues persist, it may be related to poor shimming or a defective NMR tube.[7]
-
Q6: The aromatic signals are not clean doublets, but complex multiplets. What's happening?
This is often due to "second-order effects" or strong coupling.
Possible Causes and Solutions:
-
Strong Coupling: This occurs when the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J). The simple n+1 rule breaks down, leading to complex patterns and "roofing" (the inner peaks of the two multiplets lean toward each other).
-
Action 1: Run the sample on a higher-field NMR spectrometer (e.g., move from 400 MHz to 600 MHz). This increases the chemical shift separation in Hz while the coupling constant remains the same, simplifying the spectrum back to a first-order pattern.
-
Action 2: Try a different solvent. Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of aromatic protons, potentially increasing their separation.[6]
-
Q7: My -NH₂ peak is very broad, or I can't find it. How can I confirm its identity?
Protons on heteroatoms like nitrogen and oxygen are exchangeable and often appear as broad signals with variable chemical shifts.[15]
Possible Causes and Solutions:
-
Proton Exchange: The -NH₂ protons can exchange with trace amounts of acid or water in the solvent, which broadens the signal and often decouples it from adjacent protons.
-
Action: Perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The deuterium will exchange with the -NH₂ protons, causing the peak to disappear.[6] This is a definitive test for exchangeable protons.
-
Section 3: Experimental Protocols and Data
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of your dried this compound.[8][9]
-
Transfer to Vial: Transfer the solid to a clean, dry glass vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[8] This should result in a final sample height of 4-5 cm in a standard 5 mm NMR tube.[10][16]
-
Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filter: Tightly pack a small piece of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9][10]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Table 2: Common Deuterated Solvents and Residual Proton Peaks
| Solvent | Formula | ¹H Residual Peak (ppm) | Water Peak (ppm) |
| Chloroform-d | CDCl₃ | 7.26 | ~1.56 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | ~2.84 |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | ~3.33 |
| Benzene-d₆ | C₆D₆ | 7.16 | ~0.40 |
| Methanol-d₄ | CD₃OD | 3.31 (residual CHD₂) | ~4.87 |
| Source: Data adapted from common NMR solvent charts.[13][14] |
Section 4: Visual Troubleshooting Guides
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. tutorchase.com [tutorchase.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. ou.edu [ou.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.washington.edu [chem.washington.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. che.hw.ac.uk [che.hw.ac.uk]
- 16. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
Minimizing byproduct formation in Heptyl 4-aminobenzoate reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Heptyl 4-aminobenzoate, with a focus on minimizing byproduct formation.
Troubleshooting Guide
Q1: My reaction yield is low, and I've identified unreacted 4-aminobenzoic acid in my final product. What went wrong?
A1: Low yield with the presence of starting material typically points to an incomplete reaction, which is common in Fischer esterification due to its reversible nature.[1] To drive the reaction to completion, you need to shift the equilibrium towards the product side.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Heptanol | Increase the molar excess of heptanol. Using heptanol as the solvent can also help drive the equilibrium.[1] |
| Water in the Reaction Mixture | Ensure all glassware is thoroughly dried and use anhydrous reagents. Water is a product of the reaction, and its presence will inhibit the forward reaction.[1][2] |
| Inefficient Water Removal | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[2] |
| Insufficient Catalyst | Ensure the correct catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[1][3] |
| Inadequate Reaction Time or Temperature | Ensure the reaction is refluxed for a sufficient amount of time (typically 1-10 hours) to reach equilibrium.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] |
Q2: I'm observing a significant amount of an unknown, high-boiling point byproduct. What could it be?
A2: A high-boiling point byproduct could be di-heptyl ether, formed from the acid-catalyzed self-condensation of heptanol, especially at high temperatures.[5] Another possibility is the formation of an amide byproduct through N-acylation, though this is less likely under standard acidic Fischer esterification conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Reaction Temperature | While reflux is necessary, excessively high temperatures can promote side reactions like ether formation. Ensure the temperature is appropriate for the solvent and reactants being used. |
| Prolonged Reaction Time | Extended reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction and stop it once the starting material is consumed. |
| Inappropriate Catalyst | Some Lewis acid catalysts might promote side reactions more than Brønsted acids.[5] Stick to standard catalysts like H₂SO₄ or p-TsOH unless you have a specific reason to use others. |
Q3: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?
A3: Discoloration often indicates the presence of oxidation byproducts. The amino group in 4-aminobenzoic acid and its esters is susceptible to air oxidation, which can be accelerated by heat and light.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Air Oxidation | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Contaminated Starting Materials | Ensure the purity of your 4-aminobenzoic acid and heptanol. Impurities can sometimes act as catalysts for degradation. |
| Harsh Workup Conditions | Avoid overly acidic or basic conditions during the workup, as these can sometimes promote degradation. |
| Light Exposure | Protect the reaction mixture and the final product from direct light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating 4-aminobenzoic acid with an excess of heptanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]
Q2: What are the main byproducts to watch out for in the synthesis of this compound?
A2: The primary "byproducts" are typically unreacted starting materials (4-aminobenzoic acid and heptanol) due to the reversible nature of the reaction.[1] Other potential byproducts include water (which should be removed), di-heptyl ether from the self-condensation of heptanol, and minor oxidation products of the amine group.[5]
Q3: How can I effectively remove the acid catalyst after the reaction?
A3: The acid catalyst can be neutralized and removed by washing the reaction mixture with a mild base. A 10% aqueous solution of sodium carbonate or sodium bicarbonate is commonly used.[3][6] This will convert the catalyst into a salt, which can then be removed in the aqueous phase. Be sure to add the basic solution slowly, as it will generate CO₂ gas.[6]
Q4: What is the best way to purify the crude this compound?
A4: After an aqueous workup, the most common method for purifying the crude product is recrystallization.[7] A suitable solvent system, such as ethanol/water or toluene/isooctane, can be used.[3] For very high purity requirements, column chromatography on silica gel is an effective option.
Q5: Can I use a different catalyst besides sulfuric acid?
A5: Yes, other acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and can be easier to handle.[2] Lewis acids can also be employed, but their effectiveness and potential for side reactions should be considered.[5] For greener approaches, solid acid catalysts are also an option.
Data Presentation
Table 1: General Reaction Parameters for Fischer Esterification of 4-Aminobenzoic Acid
| Parameter | Typical Range/Value | Rationale |
| Reactant Ratio (Alcohol:Acid) | 3:1 to 10:1 (or alcohol as solvent) | Drives the reaction equilibrium towards the ester product.[1] |
| Catalyst | Conc. H₂SO₄, p-TsOH | Provides the necessary protons to activate the carboxylic acid.[1][2] |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without causing excessive side reactions. |
| Temperature | 60-110 °C (Reflux) | Provides the activation energy for the reaction. The exact temperature depends on the boiling point of the alcohol or solvent.[2] |
| Reaction Time | 1-10 hours | Time required to reach equilibrium. Should be monitored by TLC.[2] |
| Water Removal | Dean-Stark trap or molecular sieves | Removes a product to shift the equilibrium to the right.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Materials:
-
4-Aminobenzoic acid
-
Heptanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (anhydrous)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, add 4-aminobenzoic acid (1.0 eq), heptanol (5.0 eq), and toluene (as a solvent to fill the Dean-Stark trap).
-
Begin stirring the mixture.
-
Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the flask.
-
-
Reaction:
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, or until TLC analysis indicates the consumption of the 4-aminobenzoic acid (typically 4-8 hours).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Carefully add 10% sodium carbonate solution in portions to neutralize the acid. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution. Continue adding until the aqueous layer is basic (pH > 8).[6]
-
Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: Mechanism of Fischer Esterification for this compound synthesis.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. rsc.org [rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of Heptyl 4-aminobenzoate for Pilot Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of Heptyl 4-aminobenzoate for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially viable method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of 4-aminobenzoic acid with heptanol.[1] Concentrated sulfuric acid is a frequently used catalyst.[2]
Q2: Why is an excess of heptanol often used in the synthesis?
A2: Fischer esterification is a reversible reaction.[1][3] Using a large excess of one reactant, in this case, heptanol, shifts the reaction equilibrium towards the formation of the ester product, thereby increasing the yield. This is an application of Le Châtelier's Principle.
Q3: How can the water produced during the reaction be removed to improve yield?
A3: At a pilot scale, water can be removed by azeotropic distillation. This is often achieved using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or xylene. The water is collected in the trap, and the solvent is returned to the reaction mixture, driving the equilibrium towards the product.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: Key safety precautions include:
-
Handling of Concentrated Sulfuric Acid: This is a highly corrosive material and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2][4]
-
Flammability of Heptanol: Heptanol is a flammable liquid. The reaction should be carried out in a well-ventilated area, away from ignition sources.[2]
-
Pressure Build-up: When heating the reaction mixture, ensure the system is not sealed to avoid pressure build-up. A reflux condenser allows for heating without loss of volatile reactants.
-
Exothermic Reaction: The addition of sulfuric acid to the alcohol can be exothermic. The acid should be added slowly and with cooling to control the temperature.
Q5: How can the progress of the reaction be monitored?
A5: Reaction progress can be monitored using in-situ spectroscopic techniques such as mid-infrared (IR) or near-infrared (NIR) spectroscopy.[5] Alternatively, small samples can be withdrawn periodically and analyzed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction until no further product formation is observed. - Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. - Increase the molar excess of heptanol to further shift the equilibrium. |
| Inefficient Water Removal | - Ensure the Dean-Stark apparatus is functioning correctly and that the azeotropic solvent is appropriate for the reaction temperature. - Check for any leaks in the system that might allow atmospheric moisture to enter. |
| Loss of Product during Workup | - Optimize the extraction and washing steps to minimize the loss of the ester in the aqueous phase. - Ensure the pH during neutralization is carefully controlled to ensure complete precipitation of the product without causing hydrolysis. |
| Side Reactions | - N-acetylation of the amino group can occur if acetic acid is present as an impurity. Ensure high-purity starting materials. - Dehydration of heptanol at high temperatures with a strong acid catalyst can lead to the formation of ethers or alkenes. Maintain optimal reaction temperature. |
Issue 2: Product Purity Issues
| Possible Cause | Suggested Solution |
| Presence of Unreacted 4-aminobenzoic acid | - During the workup, ensure the aqueous wash with a base (e.g., sodium bicarbonate solution) is sufficient to remove all unreacted acid. The pH of the aqueous layer should be basic.[7] |
| Presence of Unreacted Heptanol | - Heptanol can be removed by distillation under reduced pressure after the reaction is complete. - Multiple extractions with water can also help to remove residual heptanol. |
| Discoloration of the Final Product | - Discoloration can result from oxidation or other side reactions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). - The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[8] |
Experimental Protocols
Synthesis of this compound (Pilot Scale)
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap is assembled.
-
Charging Reactants: 4-aminobenzoic acid (1.0 equivalent) and heptanol (3.0-5.0 equivalents) are charged into the reactor. Toluene is added as the azeotropic solvent.
-
Catalyst Addition: The mixture is stirred, and concentrated sulfuric acid (0.1-0.2 equivalents) is added slowly while maintaining the temperature below 40°C.
-
Reaction: The reaction mixture is heated to reflux (typically 110-120°C). The water formed during the reaction is collected in the Dean-Stark trap.
-
Monitoring: The reaction is monitored by TLC or HPLC until the 4-aminobenzoic acid is consumed.
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The mixture is transferred to a separation funnel and washed with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The organic layer is then washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
-
Purification:
-
The solvent and excess heptanol are removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) |
| Scale | 10-100 g | 1-10 kg |
| Reactant Ratio (Heptanol:Acid) | 3:1 to 5:1 | 3:1 to 4:1 |
| Catalyst Loading (H₂SO₄) | 10-15 mol% | 5-10 mol% |
| Reaction Temperature | 110-120 °C | 110-120 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield (Crude) | 85-95% | 80-90% |
| Purity after Purification | >98% | >99% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. smartlabs.co.za [smartlabs.co.za]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
Alkyl Chain Length: A Double-Edged Sword in the Activity of 4-Aminobenzoates
A detailed comparison of 4-aminobenzoate derivatives reveals a significant correlation between the length of their alkyl chains and their biological activity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of these structure-activity relationships, focusing on both anticancer and local anesthetic applications.
The versatility of the 4-aminobenzoate scaffold allows for molecular modifications that can dramatically alter its therapeutic effects. One of the most critical modifications is the alteration of the alkyl chain length, which influences the molecule's lipophilicity and, consequently, its interaction with biological targets. This guide presents a comparative analysis based on published experimental data, detailing the impact of alkyl chain length on the cytotoxic and anesthetic properties of 4-aminobenzoate derivatives.
Comparative Analysis of Cytotoxic Activity
A study on O- and N-alkyl derivatives of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA) has provided quantitative data on their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, was determined for these derivatives. A lower IC50 value indicates a more potent compound.
The data, summarized in the table below, showcases the impact of different alkyl substitutions on the anticancer activity of 4-aminobenzoates. For instance, compound 20, an N-alkylated derivative, demonstrated significant inhibitory properties against the NCI-H460 lung cancer cell line, with an IC50 value lower than the standard chemotherapeutic drug, cisplatin.[1][2]
| Compound ID | Alkyl Group / Substitution | Cell Line | IC50 (µM) |
| 20 | N-alkyl derivative | NCI-H460 | 15.59 |
| 20 | N-alkyl derivative | NCI-H460 | 20.04 |
| Cisplatin (Control) | - | NCI-H460 | 21.00 |
Table 1: Cytotoxic activity of an N-alkyl 4-aminobenzoate derivative compared to cisplatin against the NCI-H460 lung cancer cell line.[1][2]
Influence on Local Anesthetic Activity
In the realm of local anesthesia, the 4-aminobenzoate structure is a cornerstone, with benzocaine (ethyl 4-aminobenzoate) being a well-known example.[3][4] The mechanism of action for these local anesthetics involves the blockage of voltage-gated sodium channels in nerve membranes.[3] This blockage prevents the influx of sodium ions, thereby inhibiting the propagation of nerve impulses and resulting in a loss of sensation.[3]
The length of the alkyl chain in 4-aminobenzoate esters plays a crucial role in their anesthetic potency and duration of action. For example, n-butyl-p-aminobenzoate (BAB), also known as butamben, has been shown to be a long-duration anesthetic.[5][6] Its increased lipid solubility, a consequence of the longer butyl chain compared to the ethyl group in benzocaine, is thought to contribute to its prolonged effect.[5] BAB has been observed to selectively increase the inactivation of fast sodium channels in sensory neurons, which is a key factor in its analgesic effect.[5]
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary target for 4-aminobenzoate local anesthetics is the voltage-gated sodium channel embedded in the neuronal cell membrane. The interaction of these drugs with the channel is a dynamic process that leads to the cessation of pain signals. The following diagram illustrates the simplified mechanism of action.
Figure 1: Simplified signaling pathway of 4-aminobenzoate local anesthetics targeting voltage-gated sodium channels.
Experimental Protocols
The evaluation of the biological activity of 4-aminobenzoate derivatives involves a range of established experimental protocols.
Cytotoxicity Assays
The cytotoxic activity of the 4-aminobenzoate derivatives against cancer cell lines is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow of Cytotoxicity Assay:
Figure 2: A step-by-step workflow of the MTT assay used to evaluate the cytotoxicity of 4-aminobenzoate derivatives.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 4-aminobenzoate derivatives. A control group is treated with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Local Anesthetic Activity Assays
The local anesthetic activity of 4-aminobenzoate derivatives can be evaluated through various in vivo models. Common methods include tests for surface anesthesia, infiltration anesthesia, and nerve block anesthesia.
General Procedure for Synthesis of Alkyl 4-Aminobenzoates: The synthesis of a homologous series of alkyl 4-aminobenzoates can be achieved through Fischer esterification. This involves reacting 4-aminobenzoic acid with the corresponding alcohol (e.g., methanol, ethanol, propanol, butanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester. The product is then isolated and purified.
References
- 1. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 4. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Heptyl 4-aminobenzoate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Heptyl 4-aminobenzoate, a key intermediate in various organic syntheses. This document outlines a detailed HPLC protocol, presents comparative experimental data, and discusses alternative methodologies to assist in selecting the most appropriate analytical approach.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds.[1] A reversed-phase HPLC method is particularly well-suited for analyzing this compound, separating it from potential impurities such as the starting material, 4-aminobenzoic acid, and other byproducts.
This protocol is a robust starting point for the purity analysis of this compound, adapted from established methods for similar alkyl 4-aminobenzoate compounds.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (known purity)
-
Synthesized this compound sample
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used. For this compound, a gradient elution may be optimal. A typical starting point could be a mobile phase of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio, moving to a higher acetonitrile concentration to ensure elution of the more nonpolar this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[2]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the synthesized this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical, yet realistic, quantitative data for the purity analysis of this compound using HPLC and compares it with other analytical techniques.
| Parameter | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) | Supercritical Fluid Chromatography (SFC) |
| Retention Time/Rf | 8.5 min | 12.2 min | 0.65 | 4.3 min |
| Purity (%) | 99.5% | 99.6% | >98% (semi-quantitative) | 99.7% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | ~1 µ g/spot | 0.08 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | N/A | 0.25 µg/mL |
| Precision (%RSD) | < 1% | < 1.5% | N/A | < 1% |
| Analysis Time | ~15 min | ~20 min | ~30 min | ~10 min |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for purity validation, each with its own set of advantages and limitations.
GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds.[3] For this compound, derivatization may be necessary to increase its volatility.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification of the separated components.[4]
-
Advantages: Excellent for identifying volatile impurities and provides structural information from the mass spectrum.[5]
-
Limitations: Not suitable for non-volatile or thermally labile compounds.[4]
TLC is a simple, rapid, and cost-effective method for qualitative and semi-quantitative analysis.[6]
-
Principle: The sample is spotted on a plate coated with a stationary phase (e.g., silica gel) and developed in a solvent system. Separation is based on the differential partitioning of the components between the stationary and mobile phases.[7]
-
Advantages: Inexpensive and allows for the simultaneous analysis of multiple samples.[8]
-
Limitations: Lower resolution and sensitivity compared to HPLC, and quantification is less precise.
SFC is a "green" chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[1]
-
Principle: SFC combines the advantages of both gas and liquid chromatography, offering high separation efficiency and fast analysis times.[9]
-
Advantages: Reduced use of organic solvents, faster analysis, and suitable for a wide range of compounds.[10]
-
Limitations: The instrumentation can be more specialized and less commonly available than HPLC.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 2. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 10. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
A Comparative Analysis of Heptyl 4-aminobenzoate: Cross-referencing Experimental and Computational Data
In the landscape of pharmaceutical research and drug development, the meticulous characterization of small molecules is paramount. This guide provides a comparative analysis of Heptyl 4-aminobenzoate, cross-referencing its available data with that of its shorter-chain analogs, Methyl 4-aminobenzoate and Ethyl 4-aminobenzoate. Due to a scarcity of publicly available experimental data for the heptyl ester, this guide leverages computational predictions and draws comparisons with well-documented, structurally similar compounds to infer its physicochemical and potential biological properties.
This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available data and detailed experimental protocols for key analytical techniques.
Physicochemical Properties: A Comparative Overview
The following table summarizes the experimental and computed physicochemical properties of this compound and its methyl and ethyl analogs. This allows for a direct comparison of how the alkyl chain length may influence these key parameters.
| Property | This compound | Ethyl 4-aminobenzoate | Methyl 4-aminobenzoate |
| Molecular Formula | C₁₄H₂₁NO₂ | C₉H₁₁NO₂[1] | C₈H₉NO₂ |
| Molecular Weight | 235.32 g/mol (Computed)[2] | 165.19 g/mol [1] | 151.16 g/mol |
| Melting Point | Data available in SpringerMaterials[2] | 88-92 °C[1][3] | 110-113 °C[4][5] |
| Boiling Point | Not available | 310 °C[1] | Not available[4] |
| Water Solubility | Not available | Insoluble[3] | Slightly soluble[5][6] |
| logP (XLogP3) | 4.5 (Computed)[2] | 1.9 (Computed) | 1.5 (Computed)[7] |
| Kovats Retention Index | 2046, 2054 (Standard non-polar)[2] | Not available | Not available |
Spectral Data Comparison
| Spectral Data | This compound | Ethyl 4-aminobenzoate | Methyl 4-aminobenzoate |
| ¹H NMR | Predicted to show signals for the heptyl chain protons, aromatic protons, and the amino group protons. | ¹H NMR data available.[8] | ¹H NMR data available. |
| ¹³C NMR | Predicted to show signals for the heptyl chain carbons, aromatic carbons, and the ester carbonyl carbon. | ¹³C NMR data available.[8] | ¹³C NMR data available. |
| FT-IR | Predicted to show characteristic peaks for N-H stretching (amine), C=O stretching (ester), and aromatic C-H and C=C vibrations. | FT-IR and FT-Raman spectra have been recorded and analyzed.[9][10] Key stretches include -NH₂ (3300-3500 cm⁻¹), C=O (1700-1750 cm⁻¹), and aromatic C-H (3000-3100 cm⁻¹).[11] | IR spectrum available. |
| Mass Spectrometry | Predicted to show a molecular ion peak corresponding to its molecular weight. | Mass spectral data available.[12] | Mass spectral data available. |
Biological Activity
Ethyl 4-aminobenzoate, commonly known as benzocaine, is a well-known local anesthetic.[1][3] Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses. Derivatives of 4-aminobenzoic acid have also been investigated for their antimicrobial and cytotoxic activities. While no specific biological activity data for this compound was found, its structural similarity to benzocaine suggests it may possess similar local anesthetic properties, with the longer alkyl chain potentially influencing its potency, duration of action, and toxicity profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below to support researchers in their own investigations.
Melting Point Determination
Principle: The melting point is a key physical property used to identify a substance and assess its purity. A pure crystalline solid typically has a sharp melting point range of 1-2°C. Impurities tend to lower and broaden the melting range.[13]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[13]
-
Thermometer
-
Mortar and pestle (for sample preparation)
Procedure (Capillary Method): [15]
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.[13]
-
Loading the Capillary Tube: Invert an open-ended capillary tube and press the open end into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.[16]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[13]
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[16]
-
For an accurate measurement, heat rapidly to about 10-15°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[14]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[14]
-
-
Cooling: Allow the apparatus to cool before performing another measurement. Use a fresh sample in a new capillary tube for each determination.[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
Apparatus:
-
FT-IR spectrometer
-
Sample holder (e.g., KBr plates, ATR crystal)[17]
-
Potassium bromide (KBr) powder (for pellet method)
-
Agate mortar and pestle
-
Hydraulic press (for pellet method)
-
Solvent (for solution method)
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[18]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]
-
Background Spectrum: Run a background spectrum with an empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental interferences.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the infrared spectrum.[18]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field and irradiated with radiofrequency waves, the nuclei absorb energy at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
Apparatus:
-
NMR spectrometer
-
NMR tubes (high-quality, clean)[19]
-
Micropipette or syringe
Procedure (¹H NMR):
-
Sample Preparation:
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube. Avoid introducing solid particles or air bubbles.[19][21]
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and splitting patterns (multiplicity) to elucidate the molecular structure.
-
Visualizations
The following diagrams illustrate key concepts relevant to the analysis and potential biological activity of this compound.
Caption: Workflow for the comparative analysis of this compound.
Caption: Hypothetical blockade of a voltage-gated sodium channel by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]
- 6. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 7. 4-Aminobenzoate | C7H6NO2- | CID 4876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 12. massbank.eu [massbank.eu]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. eng.uc.edu [eng.uc.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Analysis of the Biological Activity of Heptyl 4-aminobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Heptyl 4-aminobenzoate and its structural isomers, Heptyl 3-aminobenzoate and Heptyl 2-aminobenzoate. The analysis is based on established structure-activity relationship (SAR) principles for aminobenzoate derivatives and available experimental data on related compounds. While direct comparative studies on these specific heptyl esters are limited in publicly available literature, this guide offers a scientifically grounded perspective on their potential biological profiles.
Introduction to Aminobenzoate Isomers
Aminobenzoic acids and their ester derivatives are a class of compounds with diverse and significant biological activities. The parent molecule, aminobenzoic acid, exists in three isomeric forms: ortho (2-aminobenzoic acid or anthranilic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid or PABA). These isomers serve as precursors for the biosynthesis of various natural products.[1] The position of the amino group on the benzene ring profoundly influences the molecule's chemical properties and, consequently, its biological interactions. Esterification of the carboxylic acid group, in this case with a heptyl chain, further modifies the compound's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action.[2]
Comparative Biological Activity: A Structure-Activity Relationship Perspective
The biological activity of alkyl aminobenzoates is intrinsically linked to two key structural features: the isomeric position of the amino group and the length of the alkyl ester chain.
Influence of Isomerism:
-
This compound (Para-isomer): As a derivative of PABA, this isomer is anticipated to exhibit notable antimicrobial and antifungal properties. PABA is a known precursor in the folate biosynthesis pathway in many microorganisms, and its analogs can act as competitive inhibitors of this pathway.[3][4] Studies on various PABA derivatives have demonstrated antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal and cytotoxic effects.[5][6] The para-position of the amino group is often crucial for these activities.
-
Heptyl 2-aminobenzoate (Ortho-isomer): Derivatives of 2-aminobenzoic acid (anthranilic acid) have also been reported to possess biological activities, particularly antifungal properties. For instance, certain derivatives have shown efficacy against Candida albicans.[7] However, the ortho-positioning of the amino group can lead to different steric and electronic properties compared to the para-isomer, potentially resulting in altered target binding and biological effects.
-
Heptyl 3-aminobenzoate (Meta-isomer): The meta-isomer is generally less studied in terms of its biological activities compared to the ortho and para counterparts. The positioning of the amino group in the meta-position can lead to a different spatial arrangement of functional groups, which may result in a distinct biological activity profile. It is plausible that it may exhibit different or potentially weaker antimicrobial or cytotoxic activities.
Influence of the Heptyl Ester Chain:
The presence of a seven-carbon alkyl (heptyl) chain significantly increases the lipophilicity of the aminobenzoate molecule. This increased lipophilicity can enhance the compound's ability to permeate microbial cell membranes, a critical step for exerting antimicrobial effects.[2] Structure-activity relationship studies on other antimicrobial esters have shown that an optimal alkyl chain length is often required for maximum activity.[8] The heptyl group may therefore contribute significantly to the potency of the antimicrobial and antifungal activities of these isomers.
Quantitative Data Summary
| Compound Class | Test Organism/Cell Line | Activity Type | Value | Reference |
| Schiff bases of 4-aminobenzoic acid | Methicillin-resistant Staphylococcus aureus | Antibacterial (MIC) | from 15.62 µM | [5][6] |
| Schiff bases of 4-aminobenzoic acid | Various fungi | Antifungal (MIC) | ≥ 7.81 µM | [5][6] |
| Schiff bases of 4-aminobenzoic acid | HepG2 cancer cell line | Cytotoxicity (IC50) | ≥ 15.0 µM | [5][6] |
| 2-aminobenzoic acid derivatives | Candida albicans (clinical isolate) | Antifungal (MIC) | 70 µg/mL | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like heptyl aminobenzoates.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds (this compound and its isomers) is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of chemical compounds.
-
Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.
-
Compound Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Comparative study of the hydrolytic metabolism of methyl-, ethyl-, propyl-, butyl-, heptyl- and dodecylparaben by microsomes of various rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Heptyl 4-Aminobenzoate as a Plasticizer Versus Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of Heptyl 4-aminobenzoate as a potential plasticizer in comparison to established commercial alternatives such as Di(2-ethylhexyl) phthalate (DEHP) and Di(2-ethylhexyl) terephthalate (DOTP). Due to a lack of specific published experimental data on this compound as a plasticizer, this document focuses on outlining the standardized methodologies for performance evaluation and presents typical data for commercial plasticizers to serve as a benchmark.
Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymeric materials. The selection of an appropriate plasticizer is critical, especially in sensitive applications like medical devices and drug delivery systems, where performance and safety are paramount. This compound, an ester of p-aminobenzoic acid, presents an alternative chemical structure to traditional phthalate-based plasticizers. Its performance, however, must be rigorously evaluated.
Experimental Evaluation of Plasticizer Performance
A thorough assessment of a novel plasticizer involves a series of standardized tests to quantify its effect on the polymer matrix. The primary polymer of interest for such applications is often Poly(vinyl chloride) (PVC). The key performance indicators include mechanical properties, thermal properties, and resistance to migration or leaching.
Mechanical Properties
The plasticizing effect on the mechanical properties of a polymer is typically evaluated by measuring its tensile strength and elongation at break. These parameters indicate the material's ability to withstand stress and its flexibility.
Experimental Protocol: Tensile Properties (ASTM D638)
-
Specimen Preparation: PVC films are prepared with a defined concentration of the plasticizer (e.g., 30-50 parts per hundred of resin - phr). The components are typically melt-blended and then compression-molded into dumbbell-shaped specimens as specified by ASTM D638.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing: A universal testing machine is used to apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures. The stress and strain are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Comparative Data:
The addition of a plasticizer generally decreases tensile strength and increases the elongation at break.[1] The efficiency of different plasticizers can be compared by the extent of these changes at a given concentration.
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| Unplasticized PVC | 0 | ~50-60 | <5 |
| DEHP | 40 | ~15-25 | ~250-350 |
| DOTP | 40 | ~18-28 | ~250-350 |
| This compound | 40 | Data not available | Data not available |
Note: The performance of this compound is expected to be influenced by its alkyl chain length and the polarity of the aminobenzoate group. Studies on other ester plasticizers suggest that an optimal alkyl chain length exists to balance plasticizing efficiency and compatibility.
Thermal Properties
Thermal analysis is crucial for determining the effect of a plasticizer on the processing temperature and the service temperature range of the polymer. The key parameters are the glass transition temperature (Tg) and the thermal stability.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small sample (5-10 mg) of the plasticized PVC is hermetically sealed in an aluminum pan.
-
Analysis: The sample is heated at a controlled rate (e.g., 10°C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured relative to an empty reference pan.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve. A lower Tg indicates a more effective plasticizer at increasing the flexibility of the polymer at lower temperatures.[2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small sample (10-20 mg) of the plasticized PVC is placed in a TGA crucible.
-
Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The onset temperature of decomposition provides an indication of the material's thermal stability. A higher decomposition temperature is generally desirable.[3]
Comparative Data:
| Plasticizer | Concentration (phr) | Glass Transition Temperature (°C) | Onset of Decomposition (°C) |
| Unplasticized PVC | 0 | ~80-85 | ~200-220 |
| DEHP | 40 | ~ -20 to -40 | ~220-240 |
| DOTP | 40 | ~ -20 to -40 | ~230-250 |
| This compound | 40 | Data not available | Data not available |
Note: The aromatic ring in this compound might contribute to a slightly higher thermal stability compared to some aliphatic plasticizers.
Migration and Leaching Resistance
For applications in the medical and pharmaceutical fields, the extent to which a plasticizer migrates out of the polymer matrix is a critical safety and performance parameter. Leaching can be assessed by exposing the plasticized material to various solvents or food simulants.
Experimental Protocol: Solvent Extraction
-
Sample Preparation: A pre-weighed sample of the plasticized PVC film with a known surface area is prepared.
-
Extraction: The sample is immersed in a specific solvent (e.g., hexane, ethanol, or water) for a defined period (e.g., 24 hours) at a controlled temperature.
-
Analysis: The amount of plasticizer that has leached into the solvent can be quantified using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Alternatively, the weight loss of the PVC film after drying can be measured.[4]
Comparative Data:
| Plasticizer | Leaching in Hexane (24h, 25°C) - % weight loss |
| DEHP | High |
| DOTP | Moderate to High |
| Polymeric Plasticizers | Low |
| This compound | Data not available |
Note: The migration resistance of this compound would depend on its molecular weight and its compatibility with the PVC matrix. Higher molecular weight and good compatibility generally lead to lower migration.
Visualizing Experimental Workflows
To aid in the understanding of the evaluation process, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for Mechanical Properties Testing.
Caption: Workflow for Thermal Properties Analysis.
Caption: Key Plasticizer Performance Relationships.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 4-aminobenzoate--2,4,6-trinitrophenol (1/1) | C15H14N4O9 | CID 71363516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of a bio-based PVC plasticizer derived from lactic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Connection: How Lipophilicity Drives the Biological Action of Heptyl 4-aminobenzoate
A deep dive into the structure-activity relationship of Heptyl 4-aminobenzoate reveals a strong correlation between its lipophilic character and its efficacy as a local anesthetic. As a member of the p-aminobenzoate ester class, which includes the well-known anesthetic benzocaine, its potential for other biological activities, such as antimicrobial and cytotoxic effects, is also an area of growing interest for researchers and drug development professionals.
This compound, a chemical cousin to the common topical anesthetic benzocaine (ethyl 4-aminobenzoate), stands as a prime example of how modifying a molecule's lipophilicity—its ability to dissolve in fats and lipids—can significantly influence its biological performance. The fundamental structure of local anesthetics like this compound consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. It is the lipophilic portion, in this case, the heptyl chain, that plays a pivotal role in the anesthetic's ability to penetrate the lipid-rich nerve cell membrane and exert its effect.
The Lipophilicity-Activity Paradigm in Local Anesthesia
The mechanism of action for local anesthetics involves the blockage of voltage-gated sodium channels within the nerve cell membrane. This blockage prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses, resulting in a temporary loss of sensation. The efficiency of this process is intrinsically linked to the anesthetic's ability to first traverse the cell membrane to reach its target site.
Increased lipophilicity, conferred by a longer alkyl chain like the heptyl group, generally enhances the potency and duration of action of p-aminobenzoate esters. A more lipophilic molecule can more readily partition into the lipid bilayer of the nerve cell membrane, leading to a higher concentration of the drug at the site of action. However, this increased lipophilicity can also lead to greater systemic toxicity and reduced aqueous solubility.
To quantify this relationship, the partition coefficient (logP) is a critical parameter. It measures the ratio of a compound's concentration in a nonpolar solvent (like octanol, mimicking the cell membrane) to its concentration in a polar solvent (like water, mimicking the extracellular fluid). A higher logP value indicates greater lipophilicity. For this compound, the predicted XLogP3 value is 4.5, suggesting a high degree of lipophilicity.
Comparative Analysis of Alkyl 4-Aminobenzoates
| Compound | Alkyl Chain | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | Relative Anesthetic Potency (Inferred) | Duration of Action (Inferred) |
| Benzocaine | Ethyl (C2) | 165.19 | 1.87 | Baseline | Short |
| Propyl 4-aminobenzoate | Propyl (C3) | 179.22 | 2.38 | Increased | Moderate |
| Butyl 4-aminobenzoate | Butyl (C4) | 193.25 | 2.89 | Further Increased | Longer |
| This compound | Heptyl (C7) | 235.33 | 4.5 | Significantly Increased | Longest |
Note: Relative anesthetic potency and duration of action are inferred based on established structure-activity relationships for this class of compounds.
Beyond Anesthesia: Exploring Antimicrobial and Cytotoxic Potential
The structural similarities between p-aminobenzoate esters and parabens (esters of 4-hydroxybenzoic acid), which are widely used as antimicrobial preservatives, suggest that this compound may also possess antimicrobial properties. The mechanism of antimicrobial action for parabens is thought to involve the disruption of microbial cell membrane transport processes and the inhibition of key enzymes. Generally, the antimicrobial efficacy of parabens increases with the length of the alkyl chain. This suggests that this compound could exhibit potent antimicrobial activity.
Furthermore, some derivatives of 4-aminobenzoic acid have been investigated for their cytotoxic effects against cancer cell lines. While specific data for this compound is not available, the lipophilicity of a compound can influence its ability to interact with and disrupt cancer cell membranes, a key aspect of some anticancer mechanisms.
Experimental Methodologies
To empirically validate the correlations discussed, the following experimental protocols are standard in the field:
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Preparation of Phases: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: A known concentration of the test compound (e.g., this compound) is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Equal volumes of the octanol and aqueous phases are added to a flask containing the dissolved compound. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Evaluation of Local Anesthetic Activity using the Frog Foot Withdrawal Reflex Assay
This in vivo model is a standard method for assessing the efficacy of local anesthetics.
-
Animal Preparation: A frog is pithed (the brain is destroyed) to eliminate voluntary movement while leaving the spinal reflexes intact.
-
Baseline Measurement: The frog's foot is immersed in a dilute acid solution (e.g., 0.1 N HCl), and the time taken for the foot withdrawal reflex is recorded.
-
Drug Administration: A known concentration of the local anesthetic solution (e.g., this compound) is injected into the dorsal lymph sac of the frog.
-
Testing: At regular intervals after drug administration, the foot is again immersed in the acid solution, and the withdrawal time is recorded.
-
Endpoint: The onset of anesthesia is defined as the time when the frog fails to withdraw its foot within a specified cutoff time (e.g., 15-20 seconds). The duration of anesthesia is the time from the onset of anesthesia until the return of the withdrawal reflex.
-
Data Analysis: The effective dose (ED50), which is the dose required to produce anesthesia in 50% of the animals, can be determined by testing a range of concentrations.
Visualizing the Structure-Activity Relationship
The relationship between the chemical structure of this compound, its key physicochemical property (lipophilicity), and its primary biological activity can be visualized as a clear workflow.
Caption: Workflow illustrating the correlation between the heptyl chain, lipophilicity, and local anesthetic activity.
Signaling Pathway of Local Anesthetics
The mechanism of action at the molecular level involves the direct interaction of the local anesthetic with the voltage-gated sodium channel, preventing its conformational change to the open state.
Caption: Signaling pathway of local anesthetic action on voltage-gated sodium channels.
Safety Operating Guide
Navigating the Disposal of Heptyl 4-Aminobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Heptyl 4-aminobenzoate, a compound used in various research and development applications. While specific institutional and local regulations must always be followed, this document outlines the key considerations and procedures for managing this chemical waste stream.
The disposal of this compound, like any laboratory chemical, is governed by a series of regulations and best practices designed to minimize risks to personnel and the environment. The information presented here is compiled from safety data sheets (SDS) of structurally similar compounds and general laboratory waste management guidelines.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key data points, primarily based on the closely related and well-documented compound, Ethyl 4-aminobenzoate. These values should be considered indicative for this compound, and appropriate safety margins should be applied.
| Property | Value (for Ethyl 4-aminobenzoate) | Significance for Disposal |
| Physical State | Solid | Easier to contain than liquids, but dust can be an inhalation hazard.[1] |
| Melting Point | 89 - 92 °C / 192.2 - 197.6 °F[1] | Relevant for storage conditions; avoid high temperatures. |
| Boiling Point | 172 °C / 341.6 °F[1] | Low volatility at room temperature reduces inhalation risk. |
| Water Solubility | 1.31 g/L[2] | Limited solubility means it should not be disposed of down the drain.[2][3][4] |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Skin Sensitizer (Category 1)[1][3] | Requires use of personal protective equipment (PPE) during handling and disposal. |
| Environmental Hazard | Harmful to aquatic life[5] | Prohibits disposal into sanitary sewers or waterways.[3] |
Experimental Protocols for Disposal
Direct chemical neutralization of this compound in a standard laboratory setting is not recommended without a validated and approved protocol from your institution's environmental health and safety (EHS) department. The primary and safest method for disposal is to collect it as chemical waste for incineration by a licensed disposal company.
Waste Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste" and list all its contents.
-
Segregation: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[3]
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Skin Sensitizer")
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[6][7]
-
Spill Management: In case of a spill, avoid generating dust.[8] Sweep up the solid material and place it into a suitable container for disposal.[3] Ensure adequate ventilation.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[8]
-
Disposal Request: Once the container is full or has been in storage for the maximum allowed time per institutional policy (often 6-12 months), submit a chemical waste pickup request to your institution's EHS department.[6][9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic laboratories may have specific regulations under Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[10] Key requirements include:
-
Prohibition of drain or trash disposal: Hazardous chemicals must not be poured down the drain or disposed of in regular trash.[9]
-
Waste accumulation documentation: Laboratories must maintain records of the waste they generate.[9]
-
Container management: Waste containers must be appropriate for the chemical, kept in good condition, and securely closed.[7][9]
-
Training: All personnel handling hazardous waste must receive proper training.[9]
It is imperative that all laboratory personnel familiarize themselves with their institution's specific Laboratory Management Plan and chemical hygiene plan. These documents will provide detailed procedures that are compliant with federal, state, and local regulations.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in the laboratory.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Heptyl 4-aminobenzoate
Heptyl 4-aminobenzoate is an aromatic ester that warrants careful handling to minimize exposure and ensure personnel safety. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE based on the hazards associated with its structural analog, Ethyl 4-aminobenzoate.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Impervious gloves are essential to prevent skin contact. Inspect gloves for any damage before use.[1] |
| Eyes & Face | Safety glasses with side-shields or chemical safety goggles | Protects against splashes and dust particles. A face shield may be necessary for larger quantities or when there is a significant splash hazard.[2][3] |
| Body | Laboratory coat or protective clothing | Provides a barrier against accidental spills and contamination of personal clothing.[4][5][6] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling powders to avoid dust formation and inhalation, especially in poorly ventilated areas.[7][8] Use a respirator if exposure limits are exceeded or if irritation is experienced.[7] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment and preserving the integrity of the chemical.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[4][7]
-
Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[4][7] Do not eat, drink, or smoke in the laboratory.[4]
-
Dust Control: Avoid generating dust. Use appropriate tools and techniques for transferring the solid material.[4][8]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]
-
Incompatibilities: Store away from incompatible materials such as acids, bases, and reducing agents.[7]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][6][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7] Get medical attention if irritation or a rash occurs. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[6] |
Spill Response
-
Evacuate: Evacuate personnel from the immediate area.[7]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE and prevent the spill from entering drains or waterways.[4]
-
Clean-up: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[4][7][8]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Dispose of the chemical in accordance with federal, state, and local environmental regulations.[8] It should be disposed of as hazardous waste.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself.[8] Do not reuse empty containers.
Operational Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. epa.gov [epa.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. flinnsci.com [flinnsci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
